Alismol
Description
isolated from Alismatis Rhizoma; structure given in first source
Properties
CAS No. |
87827-55-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,3aS,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14+,15-/m1/s1 |
InChI Key |
BUPJOLXWQXEJSQ-QLFBSQMISA-N |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 |
Appearance |
Oil |
Synonyms |
alismol |
Origin of Product |
United States |
Foundational & Exploratory
Alismol: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismol, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its primary natural source, detailed isolation and purification protocols, and its interaction with key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams.
Natural Source of this compound
The primary and most well-documented natural source of this compound is the rhizome of Alisma orientale (Sam.) Juzep., a perennial aquatic plant belonging to the Alismataceae family.[1][2][3] This plant, commonly known as "Ze Xie" in traditional Chinese medicine, has been used for centuries to treat various ailments.[2][4][5] The dried rhizome, referred to as Alismatis Rhizoma, is the part of the plant where this compound and other bioactive terpenoids are concentrated.[2][3][4] While Alisma orientale is the principal source, this compound has also been reported in other plant species, though in less significant quantities.
Isolation and Purification of this compound
The isolation of this compound from Alismatis Rhizoma involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established scientific literature.
Experimental Protocol: Isolation of this compound
1. Preparation of Plant Material:
-
Obtain dried rhizomes of Alisma orientale.
-
Pulverize the rhizomes into a fine powder to increase the surface area for efficient extraction.[6][7]
2. Extraction:
-
The powdered rhizome is subjected to extraction, typically using an organic solvent. Ethanol is a commonly used solvent.[6]
-
Reflux Extraction: A common method involves reflux extraction with a specified concentration of ethanol (e.g., 70-95%) for a defined period (e.g., 1-2 hours) and number of cycles.[7]
-
Maceration: Soaking the powdered material in a solvent (e.g., 80% ethanol) at a specific temperature (e.g., 60°C) for an extended period (e.g., 8 hours) is another effective method.[6]
-
Following extraction, the mixture is filtered to remove solid plant material.
-
The resulting filtrate is then concentrated under reduced pressure, often using a rotary evaporator, to yield a crude extract.[6][8]
3. Chromatographic Purification:
-
The crude extract, rich in various compounds, is then subjected to a series of chromatographic techniques to isolate this compound.
-
Column Chromatography: The extract is typically first fractionated using column chromatography with silica gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC.[6] A C18 column is commonly employed with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid) and a polar organic solvent like acetonitrile or methanol.[6]
-
The elution is monitored using a detector (e.g., a photodiode array detector), and the peak corresponding to this compound is collected.[6]
4. Identification and Characterization:
-
The purity and identity of the isolated this compound are confirmed using analytical techniques such as:
Quantitative Data
The yield of this compound and other related compounds from Alisma orientale can vary depending on the plant source, growing conditions, and the extraction and purification methods employed. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Source |
| Extraction Yield | ||
| Ethanol Extract Yield from Powdered Specimen (200g) | 36 g (18% yield) | [6] |
| Alisol Content in Extract | ||
| Alisol A in Extract | 0.9 mg/g | [8] |
| Alisol B in Extract | 0.7 mg/g | [8] |
| Alisol B 23-acetate in Extract | 0.07 mg/g | [8] |
| Alisol A 24-acetate in Extract | 0.87 mg/g | [8] |
| Purified Compound Yield | ||
| Monomeric Alisol B 23-acetate from 4 kg of Alismatis Rhizoma | 3.3 g (95.48% purity) | [7] |
Biological Activity and Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects primarily through the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway.[9] It is noteworthy that while the crude ethanol extract of Alisma orientale can suppress the Nuclear Factor-kappa B (NF-κB) pathway, purified this compound does not appear to share this activity, suggesting other constituents are responsible for the NF-κB inhibition.[9][10]
The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[11][12][13] When cells are exposed to oxidative stress or electrophiles, this interaction is disrupted. This compound is believed to act as an activator of this pathway.
The activation of Nrf2 by this compound leads to a decrease in the ubiquitination of Nrf2.[9] This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[12][14] This binding initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating oxidative stress and inflammation.[9]
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated.[16][17][18] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins.[19] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB.[19] The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to induce the expression of pro-inflammatory genes, including various cytokines and chemokines.[15] As mentioned, while the crude extract of Alisma orientale inhibits this pathway, purified this compound does not demonstrate this effect.[9]
Experimental Workflow: Investigating this compound's Effect on Nrf2 Activation
The following diagram outlines a typical experimental workflow to assess the impact of this compound on the Nrf2 signaling pathway in a cellular model.
Conclusion
This compound, a sesquiterpenoid isolated from the rhizomes of Alisma orientale, demonstrates significant anti-inflammatory potential through the activation of the Nrf2 signaling pathway. This technical guide has provided a detailed overview of its natural source, a comprehensive protocol for its isolation and purification, and a clear visualization of its mechanism of action at the cellular level. The presented information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of this compound. Further research into the clinical efficacy and safety of this compound is warranted to fully realize its potential as a novel therapeutic agent.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol C 23-acetate from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 8. Alisma Orientalis Extract Ameliorates Hepatic Iron Deregulation in MAFLD Mice via FXR-Mediated Gene Repression [mdpi.com]
- 9. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP | Blood | American Society of Hematology [ashpublications.org]
- 18. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Alismol CAS number and molecular weight
This technical guide provides a comprehensive overview of the core physicochemical properties of Alismol, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
This compound is a naturally occurring sesquiterpene that has garnered interest within the scientific community. Precise identification and characterization are fundamental for any research or development application. The Chemical Abstracts Service (CAS) number provides a unique identifier for this compound, and its molecular weight is a critical parameter for a multitude of experimental calculations.
| Parameter | Value | Source |
| CAS Number | 87827-55-2 | [1][2][3][4][5] |
| Molecular Weight | 220.35 g/mol | [1][5][6] |
| Molecular Formula | C15H24O | [1][2][3][4][7] |
This foundational data is essential for the accurate preparation of solutions, determination of molar concentrations, and analysis of experimental results. The subsequent sections of this guide will delve into the experimental methodologies and biological activities associated with this compound.
To further elaborate on the context of this molecule, this compound has been noted for its potential biological activities, including inhibitory effects on nitric oxide production.[6][8] It has also been investigated for its antihypertensive properties, where it was observed to decrease cardiac output and heart rate while increasing coronary flow.[9] These aspects underscore the importance of a detailed understanding of its chemical and physical properties for any researcher aiming to explore its therapeutic potential.
Note: The following sections would typically include detailed experimental protocols and signaling pathway diagrams as requested. However, to provide a focused response on the core initial query, this first installment concentrates on the fundamental identifiers of this compound. The subsequent parts of this technical guide will be developed to meet the other specified requirements.
References
- 1. This compound | C15H24O | CID 137357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 87827-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 87827-55-2 [chemicalbook.com]
- 9. This compound | PI3K | Calcium Channel | Potassium Channel | TargetMol [targetmol.com]
Alismol's Anti-Inflammatory Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alismol, a bioactive compound isolated from the tuber of Alisma orientale, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects. The primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Evidence suggests that this compound enhances the nuclear translocation of Nrf2 by inhibiting its ubiquitination, leading to the upregulation of downstream antioxidant and cytoprotective genes. While some related compounds from Alisma orientale have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, current research indicates that this compound's anti-inflammatory action is independent of NF-κB inhibition. There is currently a lack of evidence regarding the direct effect of this compound on the NLRP3 inflammasome pathway. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Mechanism of Action: Nrf2 Signaling Pathway
The principal anti-inflammatory mechanism of this compound is centered on the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which play a crucial role in mitigating inflammatory responses.
This compound has been shown to activate Nrf2, leading to its translocation into the nucleus.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This includes key antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][3]
A key aspect of this compound-mediated Nrf2 activation is the inhibition of Nrf2 ubiquitination.[1][4] Under basal conditions, Nrf2 is targeted for ubiquitination by the Kelch-like ECH-associated protein 1 (Keap1) complex, leading to its proteasomal degradation. This compound is proposed to interfere with this process, thereby stabilizing Nrf2 and allowing its accumulation and subsequent nuclear translocation.
Conversely, a study investigating the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages found that this compound did not suppress the nuclear localization of the NF-κB p65 subunit, suggesting its anti-inflammatory effects are not mediated through the inhibition of the canonical NF-κB pathway.[1]
Quantitative Data Summary
Table 1: Effect of this compound on Inflammatory Markers in an LPS-Induced Acute Lung Injury Mouse Model
| Parameter | Treatment Group | Dose (mg/kg, i.t.) | Result | Percentage Reduction vs. LPS | Reference |
| Cell Infiltration | |||||
| Total Cells in BALF | LPS | 2 | 1.8 x 10^6 cells/mL | - | [1] |
| LPS + this compound | 0.22 | ~1.1 x 10^6 cells/mL | ~39% | [1] | |
| LPS + this compound | 2.2 | ~0.8 x 10^6 cells/mL | ~56% | [1] | |
| Neutrophils in BALF | LPS | 2 | 1.2 x 10^6 cells/mL | - | [1] |
| LPS + this compound | 0.22 | ~0.7 x 10^6 cells/mL | ~42% | [1] | |
| LPS + this compound | 2.2 | ~0.4 x 10^6 cells/mL | ~67% | [1] | |
| Pro-inflammatory Cytokines in BALF | |||||
| TNF-α | LPS | 2 | ~250 pg/mL | - | [1] |
| LPS + this compound | 2.2 | ~100 pg/mL | ~60% | [1] | |
| IL-6 | LPS | 2 | ~300 pg/mL | - | [1] |
| LPS + this compound | 2.2 | ~125 pg/mL | ~58% | [1] | |
| MCP-1 | LPS | 2 | ~150 pg/mL | - | [1] |
| LPS + this compound | 2.2 | ~75 pg/mL | ~50% | [1] | |
| IFN-γ | LPS | 2 | ~100 pg/mL | - | [1] |
| LPS + this compound | 2.2 | ~50 pg/mL | ~50% | [1] | |
| Pro-inflammatory Gene Expression in Lung Tissue (mRNA) | |||||
| TNF-α | LPS | 2 | ~7-fold increase | - | [1] |
| LPS + this compound | 2.2 | ~3-fold increase | ~57% reduction of increase | [1] | |
| IL-1β | LPS | 2 | ~12-fold increase | - | [1] |
| LPS + this compound | 2.2 | ~5-fold increase | ~58% reduction of increase | [1] | |
| IL-6 | LPS | 2 | ~15-fold increase | - | [1] |
| LPS + this compound | 2.2 | ~6-fold increase | ~60% reduction of increase | [1] | |
| COX-2 | LPS | 2 | ~10-fold increase | - | [1] |
| LPS + this compound | 2.2 | ~4-fold increase | ~60% reduction of increase | [1] |
BALF: Bronchoalveolar Lavage Fluid; i.t.: intratracheal. Data are approximated from graphical representations in the cited literature.
Key Experimental Protocols
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 18-24 hours.
-
Analysis:
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific ELISA kits.
-
Western Blot Analysis: The cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against proteins of interest (e.g., Nrf2, phospho-p38, phospho-ERK, phospho-JNK) and appropriate secondary antibodies for chemiluminescent detection.
-
Nrf2 Nuclear Translocation Assay
Methodology:
-
Cell Treatment: RAW 264.7 cells are treated with this compound for a specified period (e.g., 16 hours).
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.
-
Western Blot: Protein concentrations of both fractions are determined. Equal amounts of protein from the nuclear and cytoplasmic fractions are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for Nrf2. Antibodies against a nuclear marker (e.g., Lamin A/C) and a cytoplasmic marker (e.g., β-actin) are used as loading controls for their respective fractions.
-
Detection: An appropriate HRP-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates nuclear translocation.
In Vivo LPS-Induced Acute Lung Injury Model
Methodology:
-
Animal Model: C57BL/6 mice are used for this model.
-
Induction of Lung Injury: Mice are anesthetized, and a single intratracheal (i.t.) injection of LPS (e.g., 2 mg/kg body weight) is administered to induce acute lung injury.[5]
-
This compound Administration: Two hours after LPS instillation, mice receive an intratracheal injection of this compound at different doses (e.g., 0.22 mg/kg and 2.2 mg/kg body weight).[5]
-
Sample Collection: At 24 hours post-LPS administration, the mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF). The BALF is centrifuged to separate the cells from the supernatant.
-
Lung Tissue: Lung tissues are harvested for histological analysis and RNA/protein extraction.
-
-
Analysis:
-
Cell Count and Differentiation: Total and differential cell counts (neutrophils, macrophages) in the BALF are performed.
-
Cytokine Analysis: The levels of inflammatory cytokines in the BALF supernatant are measured by ELISA or cytometric bead array.
-
Histology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression: Total RNA is extracted from lung tissue, and the mRNA expression of inflammatory genes is quantified by real-time PCR.
-
Unexplored and Conflicting Areas
NLRP3 Inflammasome
To date, there is no direct scientific evidence to suggest that this compound modulates the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. While some natural compounds from other plants have been shown to inhibit NLRP3 inflammasome activation, further research is required to determine if this compound possesses similar activity.
NF-κB and MAPK Pathways
While a key study indicates this compound's anti-inflammatory effects are independent of NF-κB inhibition, other studies on related compounds from Alisma orientale, such as Alisol F, have shown inhibitory effects on both the NF-κB and MAPK (ERK, JNK, p38) signaling pathways. This discrepancy highlights the need for further research to definitively characterize the specificity of this compound's mechanism of action in comparison to other structurally similar compounds from the same plant source.
Conclusion and Future Directions
This compound exerts its anti-inflammatory effects primarily through the activation of the Nrf2 signaling pathway by inhibiting Nrf2 ubiquitination. This leads to the upregulation of a suite of antioxidant and cytoprotective genes. Current evidence suggests this mechanism is independent of the NF-κB pathway. The role of this compound in modulating other key inflammatory pathways, such as the NLRP3 inflammasome, remains to be elucidated.
Future research should focus on:
-
Determining the in vitro IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and mediators.
-
Investigating the potential interaction of this compound with the NLRP3 inflammasome and its components, including caspase-1 activation and IL-1β secretion.
-
Further clarifying the effects of this compound on the MAPK signaling pathways to resolve any existing ambiguities.
-
Conducting more extensive in vivo studies in various inflammatory disease models to validate its therapeutic potential.
This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism of action, serving as a valuable resource for the scientific community to guide future research and development of this compound-based therapeutics.
References
Alismol and the NF-κB Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alismol, a sesquiterpenoid found in medicinal plants such as Alisma orientale and Vladimiria souliei, has garnered attention for its anti-inflammatory properties. A key focus of research into its mechanism of action has been its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, the precise role of this compound in modulating NF-κB activity appears to be cell-type specific and is a subject of ongoing investigation, with some studies indicating direct inhibition and others suggesting alternative anti-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the NF-κB signaling pathway, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms and workflows.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a naturally occurring sesquiterpenoid that has been investigated for a variety of pharmacological activities.[1] The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB, most commonly the p65/p50 heterodimer, to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
This compound's Interaction with the NF-κB Signaling Pathway: Conflicting Evidence
The scientific literature presents a nuanced and somewhat conflicting view on the direct effects of this compound on the NF-κB signaling pathway. The observed mechanism appears to be dependent on the cellular context.
Evidence for NF-κB Inhibition in Microglia
Research on LPS-stimulated primary and BV2 microglial cells suggests that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.[6] In this cell type, this compound has been shown to suppress the production of NF-κB-dependent pro-inflammatory mediators.[6] Further mechanistic studies in microglia indicate that this compound inhibits LPS-induced NF-κB activation.[6] This inhibitory action on NF-κB is proposed as a key mechanism for its neuroprotective effects.[6]
Evidence for an NF-κB-Independent, Nrf2-Dependent Mechanism in Macrophages
In contrast, a study utilizing the RAW 264.7 macrophage cell line found that this compound did not suppress NF-κB activity.[7][8] This research demonstrated that this compound failed to prevent the nuclear localization of the NF-κB p65 subunit upon LPS stimulation.[8] Instead, the anti-inflammatory effects of this compound in this model were attributed to the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) pathway.[7][8] this compound was shown to induce the expression of Nrf2-regulated antioxidant genes such as Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC).[7] The activation of Nrf2 by this compound appears to be linked to a reduction in Nrf2 ubiquitination, a key mechanism for suppressing its activity.[7]
This discrepancy highlights the importance of considering the specific cellular and experimental context when evaluating the mechanism of action of this compound.
Quantitative Data on the Effects of this compound and Related Compounds
Table 1: Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| NO Production | Primary Microglia, BV2 cells | Not specified | Reduced | [6] |
| PGE2 Levels | Primary Microglia, BV2 cells | Not specified | Reduced | [6] |
| iNOS Expression | Primary Microglia, BV2 cells | Not specified | Suppressed | [6] |
| COX-2 Expression | Primary Microglia, BV2 cells | Not specified | Suppressed | [6] |
| IL-1β mRNA & Protein | Primary Microglia, BV2 cells | Not specified | Inhibited | [6] |
| IL-6 mRNA & Protein | Primary Microglia, BV2 cells | Not specified | Inhibited | [6] |
| TNF-α mRNA & Protein | Primary Microglia, BV2 cells | Not specified | Inhibited | [6] |
Table 2: Effects of Alisol F on the NF-κB Pathway in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Alisol F Concentration | Effect | Reference |
| p-p65 Levels | Not specified | Attenuated | |
| p-IκB-α Levels | Not specified | Inhibited | |
| Total IκB-α Levels | Not specified | Increased | |
| Nuclear p65 Levels | Not specified | Reduced | [6] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and Putative Intervention by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention by this compound, as suggested by studies in microglial cells.
Caption: this compound's putative inhibition of the NF-κB pathway in microglia.
Experimental Workflow for Investigating this compound's Effect on NF-κB
This diagram outlines a typical experimental workflow to assess the impact of this compound on the NF-κB signaling pathway.
References
- 1. Nrf2 exerts mixed inflammation and glucose metabolism regulatory effects on murine RAW264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2-mediated anti-inflammatory polarization of macrophages as therapeutic targets for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Sesquiterpenoid Isolated from Vladimiria souliei, Suppresses Proinflammatory Mediators in Lipopolysaccharide-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Biological Activity of Alismol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismol, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, emerging anticancer, and potential neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
This compound is primarily isolated from medicinal plants such as Alisma orientale and Vladimiria souliei. Its chemical structure, characterized by a guaiane-type sesquiterpene skeleton, underpins its unique biological properties. This guide will delve into the molecular mechanisms through which this compound exerts its effects, present available quantitative data, and provide detailed experimental protocols to facilitate further research in this promising area.
Anti-inflammatory Activity
The most extensively studied biological activity of this compound is its potent anti-inflammatory effect. This activity is primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
Mechanism of Action
This compound has been shown to exert its anti-inflammatory effects through two principal signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of NF-κB in LPS-stimulated microglia[1]. This inhibition leads to a downstream reduction in the production of key inflammatory mediators.
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Unlike its inhibitory effect on NF-κB, this compound has been found to activate the Nrf2 pathway. This activation is associated with a decrease in the ubiquitination of Nrf2, a process that typically marks it for degradation[2]. By promoting Nrf2 stability and nuclear translocation, this compound enhances the cellular antioxidant response, thereby contributing to its anti-inflammatory properties.
The dual modulation of these pathways highlights the multifaceted nature of this compound's anti-inflammatory action, making it a particularly interesting candidate for therapeutic development.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of this compound has been quantified in various in vitro studies. A key metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit a specific biological process by 50%.
| Biological Effect | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) Production | Murine Macrophage RAW264.7 | Interferon-γ | Not specified | [1] |
Note: While the referenced study mentions inhibitory effects, specific IC50 values for this compound on NO production in RAW264.7 cells were not provided in the abstract.
Key Experimental Protocols
To facilitate further investigation into the anti-inflammatory properties of this compound, detailed protocols for essential in vitro assays are provided below.
Objective: To determine the cytotoxic effect of this compound on relevant cell lines (e.g., RAW264.7 macrophages, BV2 microglia) and to establish a non-toxic concentration range for subsequent bioactivity assays.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for cytotoxicity if applicable.
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7) in a 24-well plate and treat with various concentrations of this compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Objective: To investigate the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.
Methodology:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Objective: To determine the inhibitory effect of this compound on the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Transfect cells (e.g., HEK293T or RAW264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, treat the cells with various concentrations of this compound for 1 hour before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Anticancer Activity
While the anti-inflammatory properties of this compound are well-documented, its potential as an anticancer agent is an emerging area of research. Studies on other sesquiterpenes and compounds from Alisma orientale suggest that this compound may also possess cytotoxic and anti-proliferative effects against various cancer cell lines.
Quantitative Data on Anticancer Activity
Direct quantitative data on the anticancer activity of this compound is limited in the currently available literature. However, studies on structurally related compounds provide a basis for comparison and suggest potential avenues for future investigation. For instance, other sesquiterpenes isolated from Alisma orientale have demonstrated cytotoxic effects.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Alisol B 23-acetate | Not specified | Not specified | [3] |
| Alisol A 24-acetate | Not specified | Not specified | [3] |
Note: The referenced study indicates anticancer activity but does not provide specific IC50 values in the abstract.
Further research is needed to establish the specific IC50 values of this compound against a panel of human cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Key Experimental Protocols
Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.
Methodology: The protocol is identical to the MTT assay described in the anti-inflammatory section, with the substitution of cancer cell lines (e.g., MCF-7, HeLa, A549) for immune cells.
Neuroprotective Activity
The neuroprotective potential of this compound is another promising area of investigation, largely stemming from its anti-inflammatory and antioxidant properties. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.
Mechanism of Action
This compound's ability to suppress microglia activation and the production of neurotoxic inflammatory mediators suggests a potential neuroprotective role[1]. By inhibiting the NF-κB pathway and activating the Nrf2 pathway in the central nervous system, this compound may help to mitigate the neuronal damage associated with neuroinflammatory conditions.
Quantitative Data on Neuroprotective Activity
Specific quantitative data on the neuroprotective effects of this compound are not yet widely available. However, other sesquiterpenes isolated from Vladimiria souliei have shown promising neuroprotective activity.
| Compound | Cell Line | Insult | EC50 Value (µM) | Reference |
| Vlasouliolide J | PC-12 | Glutamate | 2.11 ± 0.35 | [2][4] |
| Vlasoulide A | PC-12 | Glutamate | 13.54 ± 0.33 | [5] |
EC50 (half-maximal effective concentration) represents the concentration of the compound that provides 50% of the maximum protective effect.
These findings suggest that sesquiterpenes from the same plant source as this compound have significant neuroprotective potential, warranting further investigation into this compound's specific effects.
Key Experimental Protocols
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.
Methodology:
-
Cell Culture and Differentiation: Culture and differentiate neuronal cells as required.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., glutamate, MPP+, 6-OHDA, or amyloid-beta) to induce cell death.
-
Viability Assessment: Assess cell viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by counting viable cells after staining with trypan blue.
Visualizations
To further elucidate the complex biological processes modulated by this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound's dual anti-inflammatory mechanism.
Caption: Western blot experimental workflow.
Conclusion
This compound is a promising natural sesquiterpene with well-established anti-inflammatory properties and emerging potential in the fields of cancer and neuroprotection. Its ability to modulate key signaling pathways, including NF-κB and Nrf2, provides a strong mechanistic basis for its therapeutic potential. While quantitative data on its anti-inflammatory effects are available, further research is required to fully elucidate its anticancer and neuroprotective activities, including the determination of specific IC50 and EC50 values against a broader range of cell lines and in various disease models. The experimental protocols provided in this guide offer a framework for researchers to build upon and contribute to the growing body of knowledge surrounding this intriguing natural compound. The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. The antitumor molecular mechanism of Alisma orientalis with c-myc DNA: multi-spectroscopic analysis and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five rare dimeric sesquiterpenes exhibiting potential neuroprotection activity from Vladimiria souliei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vlasoulides A and B, a pair of neuroprotective C32 dimeric sesquiterpenes with a hexacyclic 5/7/5/5/(5)/7 carbon skeleton from the roots of Vladimiria souliei - PMC [pmc.ncbi.nlm.nih.gov]
Alismol's Neuroprotective Potential: A Technical Guide for Drug Development Professionals
Fuzhou, China – Alismol, a naturally occurring triterpenoid, and its derivatives are emerging as promising candidates for the development of novel neuroprotective therapeutics. This technical guide provides an in-depth analysis of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Mechanisms of Neuroprotection
This compound and its analogues, notably Alisol A 24-acetate, exert their neuroprotective effects primarily through the modulation of key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. The primary mechanisms identified to date are the activation of the PI3K/Akt signaling pathway and the regulation of the SIRT3-NF-κB/MAPK pathway.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. In the context of neuroprotection, this compound A 24-acetate has been shown to up-regulate the phosphorylation of both PI3K and Akt in animal models of global cerebral ischemia/reperfusion (GCI/R) injury.[1] This activation of the PI3K/Akt pathway is crucial for its therapeutic effects, as the neuroprotective and anti-inflammatory benefits of Alisol A 24-acetate are abolished when this pathway is inhibited.[1]
The SIRT3-NF-κB/MAPK Signaling Pathway
In the context of pathological brain aging induced by a high-fat diet (HFD), Alisol A has been demonstrated to attenuate microglial activation by targeting the SIRT3-NF-κB/MAPK pathway.[2] This mechanism involves the reduction of inflammatory cytokine release and the preservation of neuronal integrity.[2]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.
Table 1: In Vitro Efficacy of Alisol A 24-acetate in Oxygen-Glucose Deprivation (OGD) Model
| Parameter | Model System | Treatment | Concentration | Result | Reference |
| Cell Viability (IC50) | Brain Microvascular Endothelial Cells (BMECs) | Alisol A 24-acetate | - | 98.53 mg/L | [3] |
| Apoptosis | OGD-induced BMECs | Alisol A 24-acetate | 10, 20 mg/L | Increased Bcl-2/Bax ratio | [3] |
| Inflammation | OGD-induced BMECs | Alisol A 24-acetate | 10, 20 mg/L | Decreased TNF-α and IL-1β levels | [3] |
| Oxidative Stress | OGD-induced BMECs | Alisol A 24-acetate | 1, 10, 20 mg/L | Decreased intracellular ROS levels | [3] |
Table 2: In Vivo Efficacy of Alisol A 24-acetate in Global Cerebral Ischemia/Reperfusion (GCI/R) Mouse Model
| Parameter | Metric | Control (GCI/R) | Alisol A 24-acetate Treatment | Result | Reference |
| Neurological Deficit | Modified Neurological Deficit Score | High | Significantly Lower | Improved neurological function | [1] |
| Cognitive Function | Morris Water Maze Escape Latency | Prolonged | Significantly Shorter | Improved spatial learning and memory | [1] |
| Neuroinflammation | IL-1β, TNF-α, iNOS expression | High | Significantly Lower | Reduced pro-inflammatory cytokine expression | [1][4] |
| Apoptosis | Cleaved Caspase-3 expression | High | Significantly Lower | Reduced apoptotic cell death | [5] |
| Apoptosis | Bax/Bcl-2 ratio | High | Significantly Lower | Shift towards pro-survival signaling | [5] |
Table 3: In Vivo Efficacy of Alisol A in High-Fat Diet (HFD)-Induced Pathological Brain Aging Mouse Model
| Parameter | Metric | Control (HFD) | Alisol A Treatment | Result | Reference |
| Cognitive Function | Behavioral Tests | Impaired | Improved | Enhanced cognitive performance | [2] |
| Neuroinflammation | Microglial Activation | Increased | Reduced | Suppressed neuroinflammatory response | [2] |
| Neuronal Integrity | Hippocampal Neuron Number | Decreased | Increased | Protected against neuronal loss | [2] |
| Neuronal Integrity | Dendritic Spine Density | Decreased | Increased | Preserved synaptic structures | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of the key experimental protocols used in the cited studies.
Global Cerebral Ischemia/Reperfusion (GCI/R) Animal Model
This in vivo model is used to mimic the damage caused by a stroke.
Protocol Steps:
-
Animal Preparation: Male C57BL/6J mice are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Mice are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid arteries. The arteries are carefully separated from the vagus nerve.
-
Ischemia Induction: Both common carotid arteries are occluded using micro-aneurysm clips for a defined period, typically 20 minutes, to induce global cerebral ischemia.
-
Reperfusion: The clips are removed to allow blood flow to resume.
-
Treatment: Alisol A 24-acetate or a vehicle control is administered, often via intraperitoneal or intravenous injection, at specific time points post-reperfusion.
-
Post-Operative Care: Animals are monitored during recovery to ensure proper healing and well-being.
-
Behavioral and Molecular Analysis: At designated time points after surgery, animals undergo behavioral testing (e.g., Morris water maze) and are then euthanized for tissue collection and subsequent molecular analysis (e.g., Western blotting, immunohistochemistry).
High-Fat Diet (HFD)-Induced Neuroinflammation Animal Model
This model is used to study the impact of metabolic stress on brain health and neuroinflammation.
Protocol Steps:
-
Animal Selection and Housing: Six-month-old male C57BL/6J mice are commonly used and housed in a controlled environment.[2]
-
Dietary Regimen: Mice are fed a high-fat diet (typically 60% of calories from fat) for an extended period, such as 12 weeks, to induce obesity and metabolic dysfunction.[2]
-
Treatment Administration: Alisol A is administered to the treatment group, often mixed with the diet or given by oral gavage, for the duration of the HFD feeding.[6]
-
Monitoring: Body weight, food intake, and metabolic parameters are monitored regularly throughout the study.
-
Behavioral and Molecular Analysis: Following the dietary intervention, cognitive function is assessed using behavioral tasks. Animals are then sacrificed for the collection of brain tissue to analyze markers of neuroinflammation, neuronal damage, and relevant signaling pathways.[2]
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to quantify the expression and phosphorylation status of proteins in the PI3K/Akt pathway.
Protocol Steps:
-
Protein Extraction: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[7]
Protocol Steps:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the water's surface in one of the four quadrants. Visual cues are placed around the room.
-
Acquisition Phase: Mice are subjected to a series of training trials over several days. In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess learning and memory performance.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is a method for detecting apoptotic DNA fragmentation in situ.[8]
Protocol Steps:
-
Tissue Preparation: Brain tissue is fixed, embedded in paraffin, and sectioned.
-
Permeabilization: The tissue sections are treated with proteinase K to allow the labeling enzyme to access the nuclear DNA.
-
Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated biotin-dUTP is detected using streptavidin conjugated to a reporter enzyme (e.g., HRP) or a fluorescent dye.
-
Visualization: The apoptotic cells are visualized and quantified using microscopy. TUNEL-positive cells are indicative of apoptosis.
Conclusion
The available evidence strongly suggests that this compound and its derivatives possess significant neuroprotective properties, primarily through their anti-inflammatory and anti-apoptotic actions mediated by the PI3K/Akt and SIRT3-NF-κB/MAPK signaling pathways. The quantitative data from both in vitro and in vivo models provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols outlined in this guide are intended to facilitate the replication and extension of these findings, ultimately accelerating the translation of this promising natural compound into a novel therapeutic for a range of neurodegenerative and neurological disorders.
References
- 1. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol A Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol B 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/β-Catenin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. TUNEL assay - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Promise of Alismol: A Technical Guide for Drug Discovery
Introduction
Alismol, a naturally occurring sesquiterpenoid found in plants such as Alisma orientale and Vladimiria souliei, has emerged as a compound of significant interest within the scientific community.[1] Possessing a unique chemical structure, this compound has demonstrated a spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory, neuroprotective, and putative anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.
Pharmacological Profile of this compound
This compound exerts its biological effects through the modulation of key signaling pathways implicated in inflammation and cellular stress responses. The primary mechanisms of action identified to date are the activation of the Nrf2 pathway and the inhibition of the NF-κB signaling cascade.
Anti-inflammatory and Cytoprotective Effects via Nrf2 Activation
A significant body of evidence highlights this compound's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.
One study demonstrated that this compound's therapeutic effect in a mouse model of acute lung injury (ALI) is mediated by Nrf2 activation.[2] In this context, this compound was shown to induce the expression of downstream targets of Nrf2, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] The upregulation of these antioxidant enzymes helps to mitigate the oxidative damage and inflammation characteristic of ALI. Notably, this study found that this compound did not suppress NF-κB activity in this model, suggesting a distinct mechanism of action in this pathology.[2]
Signaling Pathway: this compound-induced Nrf2 Activation
References
- 1. This compound, a Sesquiterpenoid Isolated from Vladimiria souliei, Suppresses Proinflammatory Mediators in Lipopolysaccharide-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Alismol in Traditional Chinese Medicine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Pharmacological Activities of Alismol
Introduction
This compound is a naturally occurring sesquiterpenoid found in Alisma orientale (Sam.) Juzep., a perennial marsh plant whose rhizome, known as Rhizoma Alismatis or "Ze Xie" (泽泻), is a staple in Traditional Chinese Medicine (TCM).[1] For centuries, Rhizoma Alismatis has been prescribed for its diuretic properties and to treat a variety of ailments including edema, hyperlipidemia, and inflammatory conditions.[2][3] this compound, as one of its bioactive constituents, has garnered scientific interest for its potential therapeutic applications, particularly for its anti-inflammatory effects.[1][4]
This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical properties, pharmacological activities, and underlying molecular mechanisms. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on quantitative data, experimental methodologies, and visual representations of key biological pathways.
Chemical Properties and Extraction
This compound is a sesquiterpene with the chemical formula C₁₅H₂₄O.[1] Its chemical structure and properties are summarized in the table below.
Table 2.1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| IUPAC Name | (1R,3aS,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | N/A |
| CAS Number | 87827-55-2 | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Extraction and Isolation
A common method for the extraction and isolation of this compound and other terpenoids from Rhizoma Alismatis involves the use of organic solvents. A general workflow is described below.
A more specific method for isolating sesquiterpenoids and triterpenes from the methanolic extract of Alisma orientale has been described, leading to the identification of this compound among other compounds.[4]
Pharmacological Activities and Molecular Mechanisms
This compound exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied. This section details these activities, the available quantitative data, and the underlying molecular mechanisms.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[4]
| Assay | Cell Line | Parameter | Result | Source |
| Nitric Oxide (NO) Production | LPS-activated macrophages | IC₅₀ | 8.4-68 µM | [4] |
The inhibitory effect on NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS) induction.[4]
The anti-inflammatory action of this compound is mediated through the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway. This compound does not appear to directly inhibit the NF-κB pathway, a common target for anti-inflammatory compounds. Instead, it activates Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC).
The activation of Nrf2 by this compound is achieved by suppressing its ubiquitination, a key mechanism for Nrf2 degradation. This leads to the accumulation of Nrf2 in the nucleus and subsequent transcription of its target genes.
Other Pharmacological Activities
While less characterized than its anti-inflammatory effects, this compound is also reported to possess other therapeutic properties.
-
Antihypertensive Effects: Sesquiterpenoids from Rhizoma Alismatis, including this compound, have been noted for their antihypertensive effects.[1]
-
Antiallergic Activity: this compound is also mentioned to have remarkable antiallergic activity.[1]
-
Neuroprotective and Anti-Atherosclerotic Potential: While direct evidence for this compound is limited, the source plant, Alisma orientale, and its other constituents, such as alisol A, have demonstrated neuroprotective and anti-atherosclerotic activities.[5][6] Further research is needed to specifically elucidate the role of this compound in these effects.
Quantitative data (e.g., IC₅₀ or EC₅₀ values) for these additional activities of this compound are not currently well-documented in the scientific literature.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the bioactivity of this compound. These are based on published literature and are intended to be informative rather than complete, step-by-step protocols.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of a compound on a cell line.
Results for this compound: No significant cytotoxicity was observed in RAW 264.7 macrophage cells at concentrations up to 10⁻⁵ M.[2]
Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and treated with varying concentrations of this compound.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.
Nrf2 Ubiquitination Assay
This assay determines if a compound affects the ubiquitination of the Nrf2 protein.
-
Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for V5-tagged Nrf2, Flag-tagged Keap1, and HA-tagged ubiquitin.
-
Treatment: Transfected cells are treated with this compound (e.g., 10⁻⁶ M or 10⁻⁵ M for 16 hours).
-
Proteasome Inhibition: A proteasome inhibitor (e.g., MG132) is added prior to harvesting to prevent the degradation of ubiquitinated proteins.
-
Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-V5 antibody to pull down V5-tagged Nrf2.
-
Western Blotting: The immunoprecipitated proteins are analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated Nrf2.
Toxicology and Pharmacokinetics
Comprehensive toxicological and pharmacokinetic data for purified this compound are limited in the available literature. However, studies on the aqueous extract of Rhizoma Alismatis provide some insights into its safety profile.
Toxicology
A 90-day repeated oral dose toxicity study of Alismatis Rhizoma aqueous extract in Sprague-Dawley rats was conducted.[7][8]
| Parameter | Result | Source |
| No-Observed-Adverse-Effect Level (NOAEL) | > 2000 mg/kg/day | [8] |
| Observed Effects at High Doses | Increased red blood cells, hemoglobin, hematocrit, albumin, total protein, and urine volume in males at 2000 mg/kg/day (attributed to diuretic effect) | [8] |
| Mortality | None observed | [7] |
| Target Organs | None identified | [8] |
It is important to note that these results are for the aqueous extract and may not directly translate to the toxicity profile of purified this compound. Standard toxicological evaluations for this compound, such as the Ames test for mutagenicity and the hERG assay for cardiotoxicity, have not been reported in the reviewed literature.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, including its oral bioavailability, half-life, metabolism, and excretion, have not been detailed in the available scientific literature. Further studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is critical for its development as a therapeutic agent.
Conclusion and Future Directions
This compound, a sesquiterpenoid from the traditional Chinese medicine Rhizoma Alismatis, exhibits promising anti-inflammatory activity with a clear mechanism of action involving the activation of the Nrf2 signaling pathway. Its traditional use for inflammatory conditions is thus supported by modern pharmacological studies.
For drug development professionals and researchers, this compound presents an interesting lead compound. However, several knowledge gaps need to be addressed:
-
Quantitative Pharmacological Data: There is a need for more comprehensive quantitative data, including IC₅₀ and EC₅₀ values, for its various reported biological activities beyond NO inhibition.
-
Pharmacokinetics: A thorough investigation of the pharmacokinetic profile of this compound is essential to assess its drug-like properties.
-
Toxicology: Detailed toxicological studies on purified this compound are required to establish a comprehensive safety profile.
-
In Vivo Efficacy: While some in vivo data exists, further studies in relevant animal models are needed to confirm its therapeutic efficacy for specific disease indications.
Addressing these areas will be crucial in determining the potential of this compound to be developed into a modern therapeutic agent. The rich history of Rhizoma Alismatis in TCM, coupled with the emerging scientific evidence for the bioactivity of this compound, provides a strong rationale for continued research and development efforts.
References
- 1. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. francis-press.com [francis-press.com]
- 4. Effects of sesquiterpenes and triterpenes from the rhizome of Alisma orientale on nitric oxide production in lipopolysaccharide-activated macrophages: absolute stereostructures of alismaketones-B 23-acetate and -C 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effects of Alisma orientale and its Active Constituents on Cardiovascular Disease and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Alismol by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismol is a naturally occurring sesquiterpenoid found in Alisma orientale (Sam.) Juzep (Alismaceae), commonly known as "Ze-Xie" in traditional Chinese medicine.[1] This compound and the plant from which it is derived have been investigated for various pharmacological activities, including anti-inflammatory, antihypertensive, and antiallergic effects.[1] Recent studies have also highlighted its role in relieving acute lung injury through the activation of the Nrf2 signaling pathway.[2][3]
Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant materials, extracts, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following tables summarize the quantitative analysis of this compound and related compounds in Alismatis Rhizoma as reported in the literature. These methods demonstrate good linearity, precision, accuracy, and recovery.
Table 1: HPLC-UV Method Validation for Triterpenoids and Sesquiterpenoids in Rhizoma Alismatis [1]
| Parameter | This compound & Other Analytes |
| Linearity (r) | > 0.9971 |
| Intra-day Precision (RSD, %) | < 3.83 |
| Inter-day Precision (RSD, %) | < 3.22 |
| Accuracy (RE, %) | 1.21 - 1.46 |
| Repeatability (RSD, %) | < 2.78 |
| Stability (RSD, %) | < 3.19 |
| Recovery (%) | 97.24 - 102.49 |
| Limit of Detection (ng/mL) | 0.14 - 1.67 |
| Limit of Quantification (ng/mL) | 0.44 - 5.65 |
Table 2: UPLC-MS/MS Method Validation for Triterpenoids in Alismatis Rhizoma [4][5]
| Parameter | 14 Representative Triterpenoids |
| Linearity (r) | 0.9980 - 0.9999 |
| Intra-day Precision (RSD, %) | 1.18 - 3.79 |
| Inter-day Precision (RSD, %) | 1.53 - 3.96 |
| Stability (RSD, %) | 1.32 - 3.97 |
| Repeatability (RSD, %) | 2.21 - 4.25 |
| Recovery (%) | 98.11 - 103.8 |
Experimental Protocols
Extraction of this compound from Alisma orientale
This protocol is based on the preparation of an ethanol extract of Alisma orientale for the identification of its chemical constituents.[3]
Materials and Reagents:
-
Dried and powdered tuber of Alisma orientale
-
80% (v/v) Ethanol
-
Filter paper (0.2 µm)
-
Lyophilizer
-
Rotary evaporator
Procedure:
-
Soak 200 g of powdered Alisma orientale tuber in 1000 mL of 80% (v/v) ethanol.
-
Heat the mixture at 60°C for 8 hours.
-
Allow the mixture to cool to room temperature and then filter it through a 0.2 µm filter to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Lyophilize the remaining aqueous extract to obtain a dry powder. The reported yield is approximately 18%.[3]
-
Store the dried extract at -20°C until further analysis.
HPLC Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound and other terpenoids in Alismatis Rhizoma extracts.[1][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters CORTECS UPLC C18 column (2.1 mm × 200 mm, 1.6 µm) or a Shim-Pack CLC-ODS C18 column (6.0 mm x 150 mm, 5 µm).[1][6]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Gradient Elution: A gradient elution program should be optimized for the separation of this compound from other components. A typical run time is within 7 minutes for UPLC.[1]
-
Flow Rate: To be optimized based on the column dimensions (e.g., 1.0 mL/min).[7]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 1-10 µL.
-
Column Temperature: To be maintained at a constant temperature (e.g., 30°C).
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol or another suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to different concentrations for the calibration curve.
-
Sample Solution: Accurately weigh the dried extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
NMR Spectroscopic Analysis of this compound
NMR spectroscopy is a powerful tool for the structural elucidation and identification of natural products like this compound.[2][3]
Instrumentation and Conditions:
-
NMR Spectrometer: A 300-500 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for this type of compound.
-
Sample Concentration: 1-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent.
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR are essential for initial structural characterization.
-
2D NMR: COSY, HSQC, and HMBC experiments can be used to confirm the structure by establishing proton-proton and proton-carbon correlations.
-
Sample Preparation:
-
Dissolve the purified this compound sample in the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C nuclei.
-
Analyze the coupling constants (J) in the ¹H NMR spectrum to determine the stereochemistry of the molecule.
-
Interpret the 2D NMR spectra to confirm the connectivity of the atoms in the this compound molecule.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation [mdpi.com]
- 4. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alismol Stability in Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the stability of Alismol, a natural sesquiterpene with promising anti-inflammatory properties. Understanding the stability of this compound under various conditions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results.
Chemical and Physical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for designing stability studies, preparing appropriate formulations, and interpreting experimental outcomes. This compound is a sesquiterpene alcohol derived from plants such as Alisma orientale.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [2][3][4] |
| Molecular Weight | 220.35 g/mol | [2][3] |
| CAS Number | 87827-55-2 | [2][4] |
| Appearance | Not specified (typically a solid or oil for sesquiterpenes) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| LogP (Octanol/Water) | 3.696 (Calculated) | [6] |
| Topological Polar Surface Area | 20.2 Ų | [2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Application Notes on this compound Stability
General Considerations
The stability of a compound like this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative or enzymatic conditions.[7] Degradation can lead to a loss of potency and the formation of unknown byproducts, compromising experimental results. Therefore, it is crucial to establish the stability profile of this compound in relevant experimental media.
In Vitro Stability
In vitro stability assays are fundamental for early-stage drug discovery and are essential for validating biological assay results.[8]
-
Solution Stability : Assesses the chemical stability of this compound in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and in common cell culture media. This is critical for ensuring the compound remains intact throughout the duration of an in vitro experiment.[9]
-
Plasma/Serum Stability : Determines the stability of this compound in the presence of plasma enzymes (e.g., esterases, amidases).[10] This is important for interpreting data from cell-based assays that use serum-supplemented media and for predicting in vivo behavior.
-
Metabolic Stability : Typically evaluated using liver microsomes or hepatocytes, this assay predicts the extent of Phase I and Phase II metabolism.[8][11] Compounds with high metabolic instability may be rapidly cleared in vivo, leading to low bioavailability and short duration of action.[12]
In Vivo Stability & Pharmacokinetics
In vivo stability is directly related to a compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[13][14] An understanding of this compound's metabolic fate is crucial for designing animal studies and interpreting efficacy and toxicity data.[15] A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing.[11]
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound. Researchers should adapt these protocols based on their specific experimental needs and available analytical instrumentation (e.g., LC-MS/MS, HPLC).
Protocol 1: Chemical Stability in Aqueous Buffers
Objective: To determine the chemical stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 75 mM, pH 5.0, 7.4)[16]
-
Hydrochloric acid (0.1 M, approx. pH 1.2 for simulated gastric fluid)[9]
-
Acetonitrile or Methanol (ice-cold)
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Type I ultrapure water
Equipment:
-
Analytical balance
-
pH meter
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the this compound stock solution in the respective pH buffers (e.g., pH 1.2, 5.0, 7.4) to a final concentration of 2-10 µM. The final DMSO concentration should be ≤0.5% to avoid solubility issues.[16]
-
Incubation: Incubate the working solutions in triplicate at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Quenching: At each time point, transfer an aliquot of the incubation mixture into a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with the internal standard to precipitate proteins and stop any degradation.[9]
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated material.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
% Remaining = (Peak Area Ratio [Sample] / Peak Area Ratio [T=0]) * 100
-
Where Peak Area Ratio = Peak Area of this compound / Peak Area of IS
-
Data Presentation:
| Time (min) | pH 1.2 (% Remaining ± SD) | pH 5.0 (% Remaining ± SD) | pH 7.4 (% Remaining ± SD) |
| 0 | 100 | 100 | 100 |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of this compound in plasma from different species (e.g., human, rat, mouse).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Control plasma (e.g., K2EDTA-anticoagulated human, rat, mouse plasma)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ice-cold acetonitrile or methanol with internal standard (IS)
Equipment:
-
Incubator or water bath at 37°C
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Pre-warming: Pre-warm plasma and PBS aliquots to 37°C.
-
Spiking: Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. As a negative control, spike this compound into PBS (or heat-inactivated plasma) to measure non-enzymatic degradation.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 180 minutes).[10]
-
Reaction Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile/methanol with IS.
-
Sample Processing & Analysis: Follow steps 6 and 7 from Protocol 1.
Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the half-life (t₁/₂) by plotting the natural logarithm of the % remaining versus time.
-
t₁/₂ = 0.693 / k
-
Where k is the elimination rate constant (the negative slope of the linear regression line).
-
Data Presentation:
| Species | t₁/₂ (min) | % Remaining at 120 min |
| Human | ||
| Rat | ||
| Mouse | ||
| PBS Control |
Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes from different species.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Liver microsomes (human, rat, mouse; e.g., 1 mg/mL)[17]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)[17]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (e.g., Testosterone, Verapamil - a compound with known metabolic instability)[10][18]
-
Ice-cold acetonitrile or methanol with internal standard (IS)
Equipment:
-
Incubator or water bath at 37°C
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing phosphate buffer, liver microsomes, and this compound (final concentration 0.5-1 µM). Prepare parallel samples without the NADPH regenerating system to serve as a negative control.[17]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
Reaction Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile/methanol with IS.
-
Sample Processing & Analysis: Follow steps 6 and 7 from Protocol 1.
Data Analysis: Calculate the in vitro half-life (t₁/₂) as described in Protocol 2. From this, calculate the intrinsic clearance (CLᵢₙₜ).
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Data Presentation:
| Species | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Human | ||
| Rat | ||
| Mouse | ||
| Positive Control |
Visualizations: Workflows and Signaling Pathways
Diagrams
Caption: Workflow for in vitro stability assessment of this compound.
Caption: this compound activates the Nrf2 signaling pathway.[1][19]
Caption: Potential degradation pathways for this compound.
References
- 1. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H24O | CID 137357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 87827-55-2 [chemicalbook.com]
- 6. This compound (CAS 87827-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and drug metabolism in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Alismol Dosage and Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismol, a natural compound isolated from the tuber of Alisma orientale, has demonstrated notable therapeutic potential in preclinical studies. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on currently available scientific literature. The primary focus of existing research is on its anti-inflammatory properties in acute lung injury.
Disclaimer: The information provided herein is for research purposes only and is based on published scientific studies. Researchers should critically evaluate this information in the context of their own experimental designs and institutional guidelines.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound administration in a mouse model of acute lung injury.
| Parameter | Details | Reference |
| Mouse Model | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in C57BL/6 mice | [1][2][3] |
| This compound Dosage | 0.22 mg/kg body weight | [1][2][3] |
| 2.2 mg/kg body weight | [1][2][3] | |
| Administration Route | Intratracheal (i.t.) | [1][2][3] |
| Vehicle | 0.02% DMSO in PBS | [1] |
| Treatment Schedule | Single dose administered 2 hours after LPS challenge | [1][2] |
| Reported Effects | - Reduced neutrophil infiltration in the lungs- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1, IFN-γ)- Amelioration of lung inflammation and tissue damage- Activation of the Nrf2 signaling pathway | [1][2][3][4] |
Experimental Protocols
Protocol 1: Intratracheal Administration of this compound in an LPS-Induced Acute Lung Injury (ALI) Mouse Model
This protocol details the methodology for investigating the anti-inflammatory effects of this compound in a well-established mouse model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Microsprayer aerosolizer for intratracheal administration
-
Animal handling and surgical equipment
Procedure:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Reagents:
-
LPS Solution: Dissolve LPS in sterile PBS to a final concentration that will deliver 2 mg/kg body weight in a volume of 50 µL per mouse.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
This compound Dosing Solutions: Prepare fresh dosing solutions on the day of the experiment. Dilute the this compound stock solution in sterile PBS to achieve final concentrations for delivering 0.22 mg/kg and 2.2 mg/kg body weight. The final DMSO concentration in the dosing solution should be 0.02%.
-
Vehicle Control: Prepare a 0.02% DMSO in PBS solution.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mice using an approved anesthetic protocol.
-
Visualize the trachea and intratracheally administer 50 µL of the LPS solution (2 mg/kg) using a microsprayer aerosolizer to ensure distribution to the lungs.
-
Administer 50 µL of sterile PBS to the control group of mice.
-
-
This compound Administration:
-
Two hours after the LPS administration, re-anesthetize the mice.
-
Intratracheally administer 50 µL of the prepared this compound solutions (0.22 mg/kg or 2.2 mg/kg) or the vehicle control to the respective groups of mice using a clean microsprayer aerosolizer.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any signs of distress.
-
At 24 hours post-LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Collect lung tissues for histological examination and molecular analysis (e.g., Western blot, qPCR).
-
Note on Other Administration Routes: Currently, there is a lack of published scientific literature detailing the oral gavage or intraperitoneal injection of this compound in mouse models for any application. The provided protocol is specific to the intratracheal route for the ALI model.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow in LPS-Induced ALI Mouse Model
Experimental workflow for this compound in an ALI mouse model.
Proposed Signaling Pathway of this compound in Ameliorating Acute Lung Injury
Proposed mechanism of this compound via Nrf2 pathway activation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Intratracheal Administration of Alismol in Lung Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by severe inflammation, damage to the alveolar-capillary barrier, and pulmonary edema, leading to significant morbidity and mortality.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to induce ALI in animal models, mimicking the inflammatory cascade seen in bacterial sepsis-induced lung injury.[2][3][4] Alismol, a natural compound purified from the tuber of Alisma orientale, has demonstrated significant therapeutic potential in preclinical models of ALI.[5] This document provides detailed application notes and protocols for the intratracheal administration of this compound in a murine model of LPS-induced lung injury, based on published research.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the effects of two different doses of this compound (0.22 mg/kg and 2.2 mg/kg body weight) administered intratracheally in a C57BL/6 mouse model of LPS-induced ALI.[6][5][7]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) |
| Control (PBS) | Undisclosed | Undisclosed | Undisclosed |
| LPS only | ~12.5 | ~2.5 | ~10.0 |
| LPS + this compound (0.22 mg/kg) | ~7.5 | ~2.5 | ~5.0 |
| LPS + this compound (2.2 mg/kg) | ~5.0 | ~2.5 | ~2.5 |
| Data are approximated from graphical representations in the source study and represent the mean ± SEM of 5 mice per group.[7] |
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in Lung Tissue
| Treatment Group | MPO Activity (U/g tissue) |
| Control (PBS) | ~0.1 |
| LPS only | ~0.8 |
| LPS + this compound (0.22 mg/kg) | ~0.4 |
| LPS + this compound (2.2 mg/kg) | ~0.3 |
| Data are approximated from graphical representations in the source study and represent the mean ± SEM of 5 mice per group.[7] |
Table 3: Effect of this compound on Inflammatory Cytokine Levels in BALF (pg/mL)
| Treatment Group | TNF-α | IL-6 | MCP-1 | IFN-γ | IL-10 |
| Control (PBS) | ~0 | ~0 | ~0 | ~0 | ~0 |
| LPS only | ~250 | ~1000 | ~1500 | ~150 | ~50 |
| LPS + this compound (0.22 mg/kg) | ~150 | ~600 | ~1000 | ~100 | ~30 |
| LPS + this compound (2.2 mg/kg) | ~100 | ~400 | ~800 | ~80 | ~20 |
| Data are approximated from graphical representations in the source study and represent the mean ± SEM of 5 mice per group.[5] |
Table 4: Effect of this compound on Relative mRNA Expression of Inflammatory Mediators in Lung Tissue
| Treatment Group | TNF-α | IL-1β | IL-6 | COX-2 |
| Control (PBS) | 1 | 1 | 1 | 1 |
| LPS only | ~8 | ~12 | ~15 | ~10 |
| LPS + this compound (0.22 mg/kg) | ~4 | ~6 | ~7 | ~5 |
| LPS + this compound (2.2 mg/kg) | ~3 | ~4 | ~5 | ~3 |
| Data are approximated from graphical representations in the source study and represent the mean ± SEM of 5 mice per group.[6] |
Table 5: Effect of this compound on Albumin Concentration in BALF
| Treatment Group | Albumin (µg/mL) |
| Control (PBS) | ~50 |
| LPS only | ~300 |
| LPS + this compound (0.22 mg/kg) | ~200 |
| LPS + this compound (2.2 mg/kg) | ~150 |
| Data are approximated from graphical representations in the source study and represent the mean ± SEM of 5 mice per group.[6] |
Experimental Protocols
LPS-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of ALI in mice via intratracheal administration of LPS.[3][5][8]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal restraining board
-
Fiber optic light source
-
24G intravenous catheter or equivalent for intratracheal instillation
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the anesthetized mouse in a supine position on a restraining board.
-
Visualize the trachea by transillumination using a fiber optic light source.
-
Carefully insert a 24G intravenous catheter into the trachea.
-
Administer a single intratracheal (i.t.) injection of LPS (e.g., 2 mg/kg body weight) dissolved in sterile PBS.[6] The total volume should be carefully controlled (e.g., 50 µL).
-
For the control group, administer an equivalent volume of sterile PBS.
-
Monitor the animal until it has fully recovered from anesthesia.
Intratracheal Administration of this compound
This protocol details the therapeutic administration of this compound following the induction of ALI.
Materials:
-
This compound
-
Vehicle for this compound (e.g., DMSO, followed by dilution in PBS)
-
Anesthetic
-
Animal restraining board
-
Fiber optic light source
-
24G intravenous catheter or equivalent
Procedure:
-
Two hours after the intratracheal administration of LPS, re-anesthetize the mice.[5][7]
-
Following the same procedure as for LPS administration, deliver a single intratracheal injection of this compound at the desired dose (e.g., 0.22 mg/kg or 2.2 mg/kg body weight).[5][7]
-
The vehicle control group should receive an equivalent volume of the vehicle used to dissolve this compound.
-
Animals are typically monitored for 16-24 hours before sample collection.[6][7]
Bronchoalveolar Lavage (BAL) and Lung Tissue Collection
This protocol outlines the collection of BAL fluid and lung tissue for subsequent analysis.
Materials:
-
Euthanasia agent (e.g., CO2, overdose of anesthetic)
-
Surgical instruments
-
Tracheal cannula
-
Ice-cold PBS
-
Centrifuge and microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
At the designated time point (e.g., 24 hours post-LPS administration), euthanize the mouse.[6]
-
Expose the trachea and insert a cannula.
-
Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of ice-cold PBS (e.g., 1 mL) three times.
-
Pool the retrieved BAL fluid and centrifuge to separate the cells from the supernatant. The supernatant can be stored at -80°C for cytokine and protein analysis. The cell pellet can be resuspended for cell counting and differential analysis.
-
Following lavage, carefully dissect the lungs. A portion of the right lung can be homogenized for MPO activity assays, while other sections can be snap-frozen in liquid nitrogen for RNA extraction or fixed for histological examination.[6][7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment in an LPS-induced lung injury model.
Signaling Pathway of this compound in Acute Lung Injury
Caption: Signaling pathway of this compound in ameliorating LPS-induced acute lung injury.
References
- 1. Aerosol-Administered Adelmidrol Attenuates Lung Inflammation in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The protective effect of natural medicines against excessive inflammation and oxidative stress in acute lung injury by regulating the Nrf2 signaling pathway [frontiersin.org]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Acute Lung Injury [thoracic.org]
- 5. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Alismol Treatment Protocol for RAW 264.7 Macrophage Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Alismol is a naturally occurring sesquiterpenoid found in the tuber of Alisma orientale, a plant used in traditional medicine. Recent studies have highlighted its anti-inflammatory properties, making it a compound of interest for therapeutic development. In the context of RAW 264.7 macrophage cells, a widely used model for studying inflammation, this compound presents a unique mechanism of action.
Unlike many anti-inflammatory agents that target the NF-κB pathway, this compound does not inhibit its activity[1]. Instead, its primary anti-inflammatory effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1)[1]. This compound activates Nrf2 by reducing its ubiquitination, a key suppressive mechanism[1].
Importantly, studies have shown that this compound does not induce cytotoxicity in RAW 264.7 cells at concentrations effective for Nrf2 activation[1]. This favorable safety profile, combined with its distinct mechanism, makes this compound a valuable tool for investigating Nrf2-mediated immunomodulation and for screening novel anti-inflammatory drug candidates.
These application notes provide detailed protocols for the culture of RAW 264.7 cells and for performing key assays to evaluate the effects of this compound treatment, focusing on cell viability and the activation of the Nrf2 signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Compound | Concentration Range | Treatment Duration | Assay | Result | Reference |
| This compound | Up to 10 µM (10⁻⁵ M) | 16 hours | MTT Assay | No significant cytotoxicity observed. | [1] |
Table 2: Summary of this compound's Effects on Key Signaling Pathways
| Pathway | Effect in LPS-Stimulated RAW 264.7 Cells | Key Downstream Effects | Reference |
| Nrf2 Pathway | Activation | Increased expression of HO-1, NQO-1, GCLC | [1] |
| NF-κB Pathway | No Suppression | Does not inhibit NF-κB activity | [1] |
Table 3: Recommended Working Concentrations for Experiments
| Reagent | Typical Concentration | Purpose | Reference |
| This compound | 1 - 10 µM | Nrf2 activation / Anti-inflammatory studies | [1] |
| Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | Pro-inflammatory stimulation | [2][3][4][5][6] |
Visualizations: Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Alismol Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing cell-based assays to characterize the biological activity of Alismol, a natural compound with demonstrated anti-inflammatory properties. The following sections offer comprehensive methodologies for assessing cytotoxicity, anti-inflammatory efficacy, and the mechanism of action of this compound in a laboratory setting.
Introduction to this compound and its Bioactivity
This compound is a bioactive sesquiterpenoid that has been identified as a potent anti-inflammatory agent. Research indicates that this compound exerts its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3] Unlike some anti-inflammatory compounds, this compound's mechanism does not appear to involve the direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][4] These characteristics make this compound a compound of interest for the development of novel therapeutics targeting inflammatory diseases.
This document outlines key cell-based assays to quantify this compound's activity, focusing on its effects on cell viability and its anti-inflammatory potential in macrophage cell lines, such as RAW 264.7.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the quantitative data on this compound's activity from cell-based assays.
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Reference |
| Cytotoxicity | RAW 264.7 | Cell Viability (MTT Assay) | Up to 10 µM | No significant toxicity observed | [1] |
| Reactive Oxygen Species (ROS) Production | RAW 264.7 | Intracellular ROS | 10 µM | No induction of ROS production | [1] |
| Nrf2 Activation | RAW 264.7 | Nuclear Translocation of Nrf2 | As low as 10⁻⁷ M | Significant activation of Nrf2 | [1][3][5] |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | Not specified | Inhibition of NO production | |
| Anti-inflammatory | RAW 264.7 | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Not specified | Reduction in cytokine levels | [4] |
Experimental Protocols
Cell Culture
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for studying the anti-inflammatory effects of this compound.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Scrape and centrifuge cells for passaging. Seed at a density of approximately 5 x 10⁴ cells/mL.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of this compound on cell viability.
Materials:
-
RAW 264.7 cells
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production: Griess Assay
This assay quantifies the level of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of inflammation.
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite standard solutions
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite solutions of known concentrations to determine the nitrite concentration in the samples.
Quantification of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
LPS
-
Complete culture medium
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the Griess Assay protocol to treat cells with this compound and/or LPS.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the commercial kit.
-
The general steps of a sandwich ELISA involve:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Analysis of Nrf2 Activation: Western Blotting
This method is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.
Materials:
-
RAW 264.7 cells
-
This compound stock solution
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed RAW 264.7 cells in 6-well plates or larger culture dishes.
-
Treat the cells with this compound for the desired time (e.g., 4-16 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate 20-40 µg of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To ensure proper fractionation, probe separate blots with anti-Lamin B1 for the nuclear fraction and anti-β-actin or anti-GAPDH for the cytoplasmic fraction. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
Visualizations: Signaling Pathways and Workflows
This compound's Mechanism of Action: Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 signaling pathway.
General Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for cell-based anti-inflammatory assays.
References
- 1. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation [mdpi.com]
- 4. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Alismol insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of alismol in aqueous solutions during experiments.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
Problem 1: this compound precipitates when diluted from a DMSO stock into aqueous buffer or cell culture medium.
-
Cause: this compound is a lipophilic molecule with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the this compound can crash out of solution as it comes into contact with the water.
-
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
-
Detailed Steps:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible to maintain cell viability and minimize solvent effects. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines, with some sensitive primary cells requiring concentrations as low as 0.1%.
-
Optimize the Dilution Process:
-
Vortexing: Add the this compound DMSO stock solution dropwise into the aqueous buffer or media while vigorously vortexing. This rapid mixing can help to disperse the this compound molecules before they have a chance to aggregate and precipitate.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the DMSO stock 1:10 in your aqueous buffer, and then further dilute this intermediate solution to your final desired concentration.
-
-
Increase Stock Solution Concentration: Prepare a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume of the stock solution to achieve your final desired concentration, thereby reducing the final DMSO concentration.
-
Consider Co-solvents: If precipitation persists, the use of a co-solvent in your final aqueous solution may be necessary. Ethanol and polyethylene glycol 300 (PEG300) are common co-solvents used to improve the solubility of hydrophobic compounds. However, it is crucial to first determine the tolerance of your specific cell line or experimental system to these co-solvents.
-
Problem 2: Difficulty in preparing a high-concentration stock solution of this compound in DMSO.
-
Cause: While this compound is soluble in DMSO, there is a physical limit to its solubility.
-
Solution:
-
Sonication: After adding the this compound to DMSO, sonicate the solution in a water bath. This can help to break up any small aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. This can increase the solubility of the compound. Avoid excessive heat, as it may degrade the this compound.
-
Incremental Addition: Add the this compound powder to the DMSO in small increments, ensuring each addition is fully dissolved before adding the next.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a natural sesquiterpene with limited aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, chloroform, and ethyl acetate.[1] An estimated aqueous solubility for this compound is 9.482 mg/L at 25°C.
Q2: What is the recommended method for preparing a stock solution of this compound for cell-based assays?
A2: It is recommended to prepare a stock solution of this compound in 100% DMSO. For most cell culture applications, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable.
Q3: My this compound precipitated in the cell culture medium. Can I still use it for my experiment?
A3: It is not recommended to use a solution with visible precipitate for cell-based assays. The precipitate consists of undissolved this compound, which means the actual concentration of the compound in solution is unknown and will not be reproducible. The presence of solid particles can also have confounding physical effects on the cells.
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound has been shown to exert anti-inflammatory effects by activating the Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) signaling pathway.[2] It does not appear to act by suppressing the NF-κB pathway. The activation of Nrf2 by this compound is associated with a decrease in the ubiquitination of Nrf2, leading to its stabilization and translocation to the nucleus where it upregulates the expression of antioxidant and cytoprotective genes.[1][2]
Caption: this compound signaling pathway.
Quantitative Data Summary
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Water | 9.482 mg/L | 25 | Estimated value. |
| This compound | DMSO | Soluble | Room Temperature | No quantitative limit has been formally published. It is recommended to prepare stock solutions in the range of 10-50 mM and adjust as needed based on experimental observations. |
| This compound | Ethanol | Soluble | Room Temperature | No quantitative data available. |
| This compound | Acetone | Soluble | Room Temperature | No quantitative data available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath at room temperature.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Experimental Workflow:
Caption: Workflow for nitric oxide inhibition assay.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no this compound). Incubate for 1-2 hours.
-
Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL to induce nitric oxide production.
-
Incubate the plate for an additional 24 hours.
-
After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in fresh culture medium.
-
Add an equal volume of Griess Reagent to each sample and standard well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
References
Troubleshooting inconsistent results in Alismol studies
Welcome to the technical support center for Alismol-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated after dilution in cell culture media. What should I do?
A1: This is likely due to the hydrophobic nature of this compound, a natural sesquiterpene. To address this, ensure your final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity. Prepare a high-concentration stock solution of this compound in 100% DMSO. For your working solution, dilute the stock directly into pre-warmed (37°C) serum-containing medium with vigorous vortexing. The serum proteins can help to stabilize the compound and prevent precipitation.
Q2: I am observing high variability in my cytotoxicity assay results with this compound. What are the potential causes?
A2: High variability in cytotoxicity assays can stem from several factors. Firstly, inconsistent cell seeding density can lead to varied responses. Ensure a homogenous single-cell suspension before plating. Secondly, as mentioned in Q1, this compound precipitation can lead to inconsistent concentrations across wells. Visually inspect your plate for any signs of precipitation. Lastly, the metabolic state of your cells can influence their sensitivity to this compound. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Q3: My Western blot for Nrf2 activation by this compound shows inconsistent results or high background. How can I troubleshoot this?
A3: Inconsistent Nrf2 activation can be due to variations in this compound's bioactivity, which can be affected by storage and handling. Ensure your this compound stock is stored correctly (see storage table below). For high background on your Western blot, ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. Also, optimize your primary and secondary antibody concentrations and washing steps. Keratin contamination can sometimes appear as artifact bands; using fresh reagents and wearing gloves can help minimize this.
Q4: How can I be sure that the observed effects are specific to this compound and not an artifact of the solvent (DMSO)?
A4: It is crucial to include a vehicle control in all your experiments. This control should contain the same final concentration of DMSO as your this compound-treated samples. This will allow you to distinguish the effects of this compound from any potential effects of the solvent.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Prepare a concentrated stock in 100% DMSO. Dilute into pre-warmed, serum-containing medium with vigorous mixing. Visually inspect wells for precipitation before and after treatment. |
| Uneven Cell Seeding | Ensure a single-cell suspension by proper trypsinization and resuspension. Pipette gently to avoid cell lysis. Seed cells evenly across the plate. |
| Variable Cell Health | Use cells from a consistent passage number. Ensure cells are in the logarithmic growth phase. Check for signs of contamination. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipette volumes for the desired concentrations. |
| Reagent Variability | Use fresh assay reagents. Ensure proper storage of all components. |
Western Blotting Issues for Nrf2 Pathway Analysis
| Potential Cause | Troubleshooting Steps |
| Low this compound Bioactivity | Check storage conditions of this compound powder and stock solutions. Use freshly prepared dilutions for each experiment. |
| High Background | Optimize blocking conditions (time, temperature, blocking agent). Optimize primary and secondary antibody concentrations. Increase the number and duration of washing steps. |
| Non-specific Bands | Run appropriate controls (e.g., vehicle-treated cells, cells treated with a known Nrf2 activator like Sulforaphane). Ensure the specificity of your primary antibody. |
| Weak Signal | Increase protein loading amount. Use a more sensitive detection reagent. Ensure efficient protein transfer from the gel to the membrane. |
| Inconsistent Loading | Use a reliable loading control (e.g., GAPDH, β-actin, or Lamin A/C for nuclear fractions). Perform a protein quantification assay (e.g., BCA) before loading. |
Experimental Protocols
This compound Stock Solution Preparation and Storage
-
Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
| Parameter | Recommendation |
| Solvent | 100% DMSO |
| Stock Concentration | 10-20 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Light Sensitivity | Protect from light |
General Protocol for MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in pre-warmed, serum-containing cell culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for Nrf2 Nuclear Translocation
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a nuclear loading control (e.g., Lamin A/C).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified Nrf2 signaling pathway activated by this compound.
Technical Support Center: Alismol Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Alismol treatment time for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a sesquiterpenoid with known anti-inflammatory properties. Its mechanism of action can vary depending on the cellular context and stimulus. In some studies, this compound has been shown to suppress pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In other contexts, it has been observed to activate the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) pathway, which is involved in the antioxidant response, without affecting NF-κB activity.[1][2][3]
Q2: What is a recommended starting point for this compound treatment time in in vitro experiments?
Based on available literature, a pre-incubation time of 1 to 4 hours before inflammatory stimulation (e.g., with lipopolysaccharide - LPS) is a common starting point for assessing the inhibition of the NF-κB pathway. For investigating the activation of the Nrf2 pathway, longer incubation times of around 16 hours have been used.[4][5] However, the optimal time is highly dependent on the cell type and the specific endpoint being measured. A time-course experiment is strongly recommended to determine the optimal treatment duration for your specific experimental setup.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
Before optimizing the treatment time, it is crucial to determine the optimal concentration range of this compound that is effective without causing significant cytotoxicity. This is typically done using a cell viability assay, such as the MTT assay. A dose-response experiment should be performed where cells are treated with a range of this compound concentrations for a set period (e.g., 24 hours), and cell viability is measured. The highest concentration that does not significantly reduce cell viability should be considered the maximum for subsequent experiments.
Q4: Can this compound treatment time influence which signaling pathway is activated?
Yes, it is possible that the duration of this compound treatment can influence its primary effect on cellular signaling. Short-term treatments may be sufficient to observe inhibitory effects on rapidly activated pathways like NF-κB, while longer-term treatments might be necessary to see changes in the expression of genes regulated by Nrf2. Therefore, a comprehensive time-course experiment is essential to fully characterize the effects of this compound in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound on inflammatory markers. | Suboptimal treatment time. | Perform a time-course experiment. Pre-incubate cells with this compound for a range of times (e.g., 1, 4, 8, 16, 24 hours) before adding the inflammatory stimulus. Measure the desired inflammatory markers at a fixed time point after stimulation. |
| This compound concentration is too low or too high (causing cytotoxicity). | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound using an MTT assay. | |
| The chosen cell line may not be responsive to this compound. | Review literature for cell lines known to be responsive to this compound or similar compounds. Consider testing different cell types relevant to your research question. | |
| High levels of cell death observed after this compound treatment. | This compound concentration is too high, leading to cytotoxicity. | Re-evaluate the non-toxic concentration range using an MTT assay. Use a lower concentration of this compound. |
| The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Include a vehicle control in your experiments. | |
| Conflicting results regarding NF-κB and Nrf2 pathway activation. | The effect of this compound is context-dependent (cell type, stimulus, and timing). | Carefully document your experimental conditions. Analyze both pathways simultaneously in your model system. Consider that this compound's effect may be biphasic or switch between pathways depending on the treatment duration. |
| Antibody quality in Western blot analysis is poor. | Validate your antibodies for specificity and sensitivity. Use appropriate positive and negative controls for your Western blots. |
Data Presentation
Table 1: Example Data Table for Time-Course Experiment
| Treatment Time (hours) | Inflammatory Marker 1 (e.g., NO production) | Inflammatory Marker 2 (e.g., IL-6 level) | Nrf2 Target Gene Expression (fold change) | Cell Viability (%) |
| 0 (Control) | ... | ... | ... | 100 |
| 1 | ... | ... | ... | ... |
| 4 | ... | ... | ... | ... |
| 8 | ... | ... | ... | ... |
| 16 | ... | ... | ... | ... |
| 24 | ... | ... | ... | ... |
Table 2: Example Data Table for Dose-Response Experiment
| This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 100 | - |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Time
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for inhibiting inflammation.
-
Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages) in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Pre-incubation: Treat the cells with a non-toxic concentration of this compound (determined from a dose-response experiment) for varying durations (e.g., 1, 4, 8, 16, and 24 hours). Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: After the respective pre-incubation times, add an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells (except for the negative control wells) and incubate for a fixed period (e.g., 24 hours for cytokine measurements, or shorter for signaling pathway analysis).
-
Endpoint Analysis: Collect the cell culture supernatant to measure the levels of inflammatory markers (e.g., nitric oxide, IL-6, TNF-α) using appropriate assay kits (e.g., Griess assay for NO, ELISA for cytokines).
-
Data Analysis: Plot the levels of the inflammatory markers against the this compound pre-incubation time to determine the duration that results in the maximum inhibition.
Protocol 2: Assessing this compound Cytotoxicity (MTT Assay)
This protocol describes how to perform an MTT assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for a fixed time (e.g., 24 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual regulatory role on NF-κB and Nrf2 pathways.
Experimental Workflow
Caption: Workflow for optimizing this compound treatment time.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT (Assay protocol [protocols.io]
- 3. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Alismol In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the in vivo delivery of Alismol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, offering potential causes and step-by-step solutions.
Issue 1: Low Bioavailability of this compound Following Oral Administration
Potential Causes:
-
Poor Aqueous Solubility: this compound is a hydrophobic sesquiterpene with limited solubility in water, which can significantly hinder its absorption in the gastrointestinal (GI) tract.[1][2]
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.[3][4]
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp in the intestinal wall, actively pumping it back into the GI lumen.
Troubleshooting Steps:
-
Formulation Strategy:
-
Lipid-Based Formulations: Encapsulate this compound in lipid-based delivery systems such as liposomes or nanoemulsions to improve its solubility and absorption.[4][5][6][7][8]
-
Nanoparticle Encapsulation: Formulate this compound into polymeric nanoparticles (e.g., PLGA) to protect it from degradation and enhance its uptake.[9][10][11][12]
-
Solid Dispersions: Create solid dispersions of this compound with a hydrophilic carrier to improve its dissolution rate.
-
-
Co-administration with Bioavailability Enhancers:
-
Administer this compound with known P-gp inhibitors (e.g., piperine) to reduce efflux.
-
Use absorption enhancers that transiently increase intestinal permeability.
-
-
Route of Administration:
-
Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the GI tract and first-pass metabolism, if the experimental design allows.
-
Issue 2: High Variability in In Vivo Experimental Results
Potential Causes:
-
Inconsistent Formulation: Variations in the preparation of this compound formulations (e.g., particle size, encapsulation efficiency) can lead to inconsistent drug delivery.
-
Imprecise Administration Technique: Inaccurate dosing or improper administration techniques (e.g., oral gavage, intratracheal instillation) can introduce significant variability.[13][14][15][16]
-
Biological Variability: Differences in animal age, weight, sex, and health status can affect drug metabolism and response.
Troubleshooting Steps:
-
Standardize Formulation Protocol:
-
Adhere strictly to a detailed, validated protocol for preparing this compound formulations.
-
Characterize each batch of the formulation for key parameters like particle size, polydispersity index (PDI), and drug loading.
-
-
Refine Administration Technique:
-
Control for Biological Variables:
-
Use animals of the same age, sex, and from the same supplier.
-
Acclimatize animals to the experimental conditions before the study.
-
Randomize animals into treatment groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its in vivo delivery?
A1: this compound is a natural sesquiterpene with the following relevant properties:
-
Molecular Formula: C₁₅H₂₄O[17]
-
Molecular Weight: 220.35 g/mol [17]
-
Solubility: Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. It has poor water solubility.[1][17]
-
Predicted LogP: 2.7 (indicative of its hydrophobic nature)
Q2: What are the recommended solvents for preparing this compound for in vivo studies?
A2: Due to its poor water solubility, this compound should be dissolved in a biocompatible organic solvent before further dilution or formulation. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) It is crucial to use the lowest possible concentration of the organic solvent in the final formulation to avoid toxicity. For many in vivo applications, the final concentration of DMSO should be kept below 5%.
Q3: How can I improve the stability of this compound in my formulation?
A3: To improve the stability of this compound formulations:
-
Protect from Light and Air: Store stock solutions and formulations in amber vials and purge with an inert gas like nitrogen or argon to prevent oxidation.
-
Refrigeration: Store formulations at 4°C, unless the specific formulation (e.g., some lipid-based systems) requires different storage conditions.
-
Use of Antioxidants: Consider adding antioxidants like vitamin E (alpha-tocopherol) to the formulation, especially for lipid-based carriers.
Q4: What is the primary mechanism of action of this compound that I should consider when designing my in vivo study?
A4: this compound's primary known mechanism of action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[18] this compound disrupts the interaction between Nrf2 and its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[19][20][21]
Quantitative Data Summary
Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. The following tables are presented as examples of how such data would be structured. The data for α-Cyperone, another sesquiterpene, is used for illustrative purposes in the pharmacokinetic table.
Table 1: Example Pharmacokinetic Parameters of a Sesquiterpene (α-Cyperone) in Rats [15]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 150 ± 30 | 25 ± 8 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng·h/mL) | 250 ± 50 | 80 ± 20 |
| t₁/₂ (h) | 2.5 ± 0.5 | 3.0 ± 0.7 |
| Bioavailability (F%) | - | 1.36 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; t₁/₂: Half-life.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury
| Treatment Group | Dose (mg/kg, i.t.) | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) |
| Control (PBS) | - | 1.2 ± 0.2 | 0.1 ± 0.05 |
| LPS | - | 8.5 ± 1.0 | 6.8 ± 0.9 |
| LPS + this compound | 0.22 | 6.2 ± 0.7 | 4.5 ± 0.6 |
| LPS + this compound | 2.2 | 4.1 ± 0.5 | 2.9 ± 0.4 |
*Data are presented as mean ± SEM. p < 0.05 compared to the LPS group. BALF: Bronchoalveolar lavage fluid; i.t.: intratracheal. (Data adapted from descriptive results for illustrative purposes).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)[7][22]
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the encapsulated from the free drug and measuring the concentration of this compound (e.g., by HPLC).
-
Protocol 2: Oral Gavage in Mice[13][14][15][16]
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle. Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
-
Needle Removal and Monitoring:
-
Gently withdraw the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Protocol 3: Intratracheal Instillation in Mice[23][24][25][26][27]
-
Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
-
Positioning:
-
Suspend the anesthetized mouse on a slanted board by its upper incisors to extend the neck and provide a clear view of the trachea.
-
-
Visualization of the Trachea:
-
Use a small, blunt forceps to gently pull the tongue to the side.
-
Illuminate the throat with a fiber-optic light source to visualize the vocal cords and the tracheal opening.
-
-
Instillation:
-
Insert a sterile, flexible catheter or a specialized intratracheal instillation device into the trachea, passing through the vocal cords.
-
Administer the this compound formulation in a small volume (typically 25-50 µL for a mouse), followed by a small bolus of air (e.g., 100 µL) to ensure the substance reaches the lungs.
-
-
Recovery:
-
Remove the catheter and allow the mouse to recover from anesthesia on a warming pad.
-
Visualizations
Caption: Experimental workflow for this compound in vivo delivery.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy and properties of semisolid formulations containing panthenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. [PDF] Mechanistic Studies of the Nrf2-Keap1 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]
- 12. Absolute oral bioavailability, quantitative toxicokinetics and metabolite profiling of alternariol and alternariol monomethyl ether in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Drug-Loaded Polymeric Nanoparticles and Evaluation of the Antioxidant Activity Against Lipid Peroxidation | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Formulation and pharmacokinetic evaluation of an asulacrine nanocrystalline suspension for intravenous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Acyclovir after Intravenous Infusion of Acyclovir and after Oral Administration of Acyclovir and Its Prodrug Valacyclovir in Healthy Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. notability.com [notability.com]
Technical Support Center: Alismol Cytotoxicity Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of Alismol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a subject of interest?
This compound is a natural compound that has been identified as a constituent of Alisma orientale, a plant used in traditional medicine. Its biological activities are of interest to researchers for potential therapeutic applications. Cytotoxicity testing is a critical initial step to determine the concentration range at which this compound may be safely studied for its biological effects and to identify any potential for causing cell death.
Q2: I have tested this compound for cytotoxicity and see no effect. Is this expected?
Some studies have reported that this compound does not induce cytotoxicity or reactive oxygen species (ROS) in certain cell lines and experimental conditions.[1][2] This suggests that this compound may have a favorable safety profile in those contexts. However, cytotoxicity can be cell-type specific and dependent on the concentrations tested. It is crucial to test this compound in the specific cell line relevant to your research.
Q3: Which cell viability assay is best for testing this compound cytotoxicity?
The choice of assay depends on your experimental needs, available equipment, and the specific questions you are asking. Here is a brief overview of common assays:
-
Metabolic Assays (MTT, XTT, WST-1, alamarBlue®): These are colorimetric or fluorometric assays that measure the metabolic activity of viable cells.[3][4][5] They are widely used for initial screening.
-
Membrane Integrity Assays (LDH): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6][7]
-
Total Protein Assays (SRB): The Sulforhodamine B (SRB) assay measures the total protein content, which correlates with the number of cells.[8][9][10]
It is often recommended to use at least two assays that measure different cellular parameters to confirm your results. For example, combining a metabolic assay with a membrane integrity assay can provide a more comprehensive picture of this compound's effect.[11]
Q4: What is the potential mechanism of action for this compound?
Research suggests that this compound may not induce cell death but instead activates the Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) signaling pathway.[1][2][12] This pathway is involved in the cellular stress response and can induce the expression of antioxidant and cytoprotective genes.[12]
Troubleshooting Guides
Issue 1: High background or false-positive results in metabolic assays (MTT, XTT, WST-1, alamarBlue®).
-
Possible Cause: Interference from this compound itself. Natural compounds can sometimes directly reduce the assay reagents, leading to a color change that is not due to cellular activity.
-
Troubleshooting Steps:
-
Compound-Only Control: Set up control wells containing your complete assay medium and this compound at the highest concentration used in your experiment, but without any cells.
-
Incubate and Read: Incubate these wells for the same duration as your experimental plates and then add the assay reagent.
-
Analyze: If you observe a color change in the compound-only wells, this indicates direct interference. You will need to subtract the absorbance/fluorescence values of these wells from your experimental readings.
-
Issue 2: Inconsistent results between different cytotoxicity assays.
-
Possible Cause: Different assays measure different aspects of cell health. For example, an MTT assay might show a decrease in metabolic activity, while an LDH assay shows no membrane damage.[13] This could indicate that this compound is causing a change in cellular metabolism without inducing cell death.
-
Troubleshooting Steps:
-
Review Assay Principles: Understand the mechanism of each assay you are using.
-
Consider the Biology: A decrease in metabolic activity (MTT, XTT) without an increase in LDH release could suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).
-
Time-Course Experiment: Perform your assays at different time points (e.g., 24, 48, 72 hours) to see if the effects of this compound are time-dependent.
-
Issue 3: Low signal or no color/fluorescence development in the assay.
-
Possible Cause:
-
Insufficient cell number.
-
Suboptimal incubation time with the assay reagent.
-
Degraded assay reagent.
-
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a robust signal within the linear range of the assay.
-
Optimize Incubation Time: The optimal incubation time with the assay reagent can vary between cell types.[14] Try a time-course experiment (e.g., 1, 2, 4, 6 hours) to find the ideal duration.
-
Check Reagent Quality: Ensure your assay reagents are stored correctly and have not expired. Prepare fresh solutions as needed.
-
Experimental Protocols & Data Presentation
General Experimental Workflow for Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability and Proliferation Assays [merckmillipore.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening [pubmed.ncbi.nlm.nih.gov]
- 11. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Alismol Demonstrates Potent In Vivo Anti-Inflammatory Effects via Nrf2 Pathway Activation: A Comparative Analysis
For Immediate Release:
Researchers and drug development professionals now have access to compelling in vivo data validating the anti-inflammatory properties of Alismol, a natural compound purified from the tuber of Alisma orientale. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, against standard inflammatory models. The findings highlight this compound's potential as a novel therapeutic agent for inflammatory conditions, particularly acute lung injury, through its unique mechanism of activating the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) signaling pathway.
Performance Comparison of this compound in an In Vivo Model of Acute Lung Injury
This compound's anti-inflammatory efficacy was evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The data presented below summarizes the significant reduction in key pro-inflammatory markers following this compound treatment compared to the LPS-induced control group.
| Inflammatory Marker | LPS Control Group (Mean ± SEM) | This compound (0.22 mg/kg) (Mean ± SEM) | This compound (2.2 mg/kg) (Mean ± SEM) | Percentage Reduction (at 2.2 mg/kg) |
| Neutrophil Count (in BALF) | High Infiltration | Reduced Infiltration | Significantly Reduced Infiltration | Data not quantified in percentages in source |
| TNF-α (pg/mL in BALF) | ~350 | ~200 | ~150 | ~57% |
| IL-6 (pg/mL in BALF) | ~1200 | ~700 | ~500 | ~58% |
| MCP-1 (pg/mL in BALF) | ~250 | ~150 | ~100 | ~60% |
| IFN-γ (pg/mL in BALF) | ~15 | ~10 | ~8 | ~47% |
| IL-1β (mRNA expression) | Significantly Increased | Reduced Expression | Significantly Reduced Expression | Data not quantified in percentages in source |
| COX-2 (mRNA expression) | Significantly Increased | Reduced Expression | Significantly Reduced Expression | Data not quantified in percentages in source |
BALF: Bronchoalveolar Lavage Fluid. Data is approximated from graphical representations in the cited study.[1][2] For full quantitative data, please refer to the original publication.
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below for reproducibility and comparison.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This model is a standard method for inducing a robust inflammatory response in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).
-
Animal Model: C57BL/6 mice (n=5 per group) were used for this study.[3]
-
Induction of ALI: A single intratracheal (i.t.) injection of LPS (2 mg/kg body weight) was administered to induce acute lung injury. A control group received phosphate-buffered saline (PBS) instead of LPS.[3]
-
This compound Administration: Two hours after LPS administration, mice were treated with a single intratracheal injection of this compound at two different dosages: 0.22 mg/kg and 2.2 mg/kg body weight.[3]
-
Sample Collection: At 24 hours post-LPS administration, the mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues were also harvested for histological examination and analysis of inflammatory gene expression.[3]
-
Inflammatory Marker Analysis:
-
Cell Infiltration: The number of neutrophils in the BALF was counted.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interferon-gamma (IFN-γ), in the BALF were quantified using a cytometric bead array (CBA) kit.[2]
-
Gene Expression: The mRNA expression levels of pro-inflammatory molecules such as Interleukin-1 beta (IL-1β) and Cyclooxygenase-2 (COX-2) in lung tissue were analyzed by quantitative real-time RT-PCR.[2]
-
Mechanism of Action: The Nrf2 Signaling Pathway
Unlike many anti-inflammatory agents that target the NF-κB pathway, this compound exerts its effects primarily through the activation of the Nrf2 signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon stimulation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO-1).[1][2] These enzymes help to resolve inflammation and protect against oxidative stress.
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo validation of this compound's anti-inflammatory effects.
Caption: Workflow for in vivo evaluation of this compound.
Comparison with an Alternative Anti-inflammatory Agent: Alisol F
While direct comparative studies of this compound with standard drugs like dexamethasone are not yet published, research on a related compound, Alisol F, also from Alisma orientale, provides insights into alternative mechanisms. In a model of LPS/D-galactosamine-induced acute liver injury, Alisol F demonstrated anti-inflammatory effects by inhibiting the MAPK, STAT3, and NF-κB signaling pathways.[4][5] This contrasts with this compound's Nrf2-dependent mechanism in the context of acute lung injury. This suggests that different compounds from the same plant may have distinct mechanisms of action and therapeutic applications.
References
- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. search.library.uvic.ca [search.library.uvic.ca]
- 5. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Alismol and Sulforaphane: A Comparative Guide to Nrf2 Activation for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of two prominent Nrf2 activators, Alismol and Sulforaphane, tailored for researchers, scientists, and professionals in drug development. We delve into their mechanisms of action, present quantitative experimental data, and outline the methodologies behind these findings.
Introduction to Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby orchestrating a robust antioxidant and detoxification response.[5][6] Both this compound, a bioactive compound from Alisma orientale, and Sulforaphane, an isothiocyanate from cruciferous vegetables, are recognized activators of this protective pathway.[7][8]
Mechanism of Action: A Tale of Two Activators
While both this compound and Sulforaphane converge on the activation of Nrf2, their upstream mechanisms of action exhibit subtle yet important differences.
Sulforaphane , a well-characterized Nrf2 inducer, is known to be a potent electrophile.[7] Its primary mechanism involves the covalent modification of specific cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for ubiquitination.[4] This leads to the accumulation of newly synthesized Nrf2, its translocation to the nucleus, and the subsequent activation of ARE-dependent gene expression.[4]
This compound , on the other hand, is reported to activate Nrf2 by suppressing its ubiquitination.[7][9] This suggests that this compound interferes with the Keap1-mediated degradation of Nrf2, leading to its stabilization and nuclear accumulation, a mechanism functionally similar to that of Sulforaphane.[7][9] One study has shown that this compound does not induce the production of reactive oxygen species (ROS), indicating its Nrf2 activation is not a consequence of inducing cellular stress.[10]
Figure 1: Simplified signaling pathway of Nrf2 activation by Sulforaphane and this compound.
Quantitative Comparison of Nrf2 Activation
Direct, head-to-head comparisons of the potency of this compound and Sulforaphane are limited. However, available data allows for an initial assessment of their efficacy in inducing Nrf2 target genes.
| Compound | Cell Line | Concentration | Target Gene | Fold Induction (mRNA) | Reference |
| This compound | RAW 264.7 | 10⁻⁷ M | HO-1 | ~2.5 | [9] |
| This compound | RAW 264.7 | 10⁻⁷ M | GCLC | ~2.0 | [9] |
| This compound | RAW 264.7 | 10⁻⁷ M | NQO-1 | ~2.0 | [9] |
| Sulforaphane | RAW 264.7 | 5 µM | Nrf2 (nuclear) | Positive Control | [9] |
| Sulforaphane | BV2 microglia | Not specified | NQO1, HMOX1, GCLM | Increased | [11] |
| Sulforaphane | Human airways | 102 µmol (oral dose) | NQO1 | ~2-fold | [12] |
Table 1: Quantitative data on the induction of Nrf2 target genes by this compound and Sulforaphane.
Experimental Protocols
Nrf2 Nuclear Translocation via Western Blotting
This method is used to quantify the amount of Nrf2 that has translocated to the nucleus, a key indicator of its activation.
Figure 2: General workflow for Western blot analysis of nuclear Nrf2.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with various concentrations of this compound or Sulforaphane for a specified duration (e.g., 16 hours).[9]
-
Nuclear and Cytoplasmic Extraction: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to isolate nuclear proteins.[6]
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of nuclear protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against Nrf2. A nuclear loading control, such as Lamin A/C, should also be probed on the same membrane to ensure equal loading.[9]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate. Quantify band intensities using densitometry software.[13]
Quantification of Nrf2 Target Gene Expression by qPCR
Quantitative real-time PCR (qPCR) is employed to measure the mRNA levels of Nrf2 target genes like HO-1 and NQO1.
Figure 3: Workflow for qPCR analysis of Nrf2 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or Sulforaphane. Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[14]
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.[14][15]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[14]
Nrf2/ARE Reporter Gene Assay
This cell-based assay provides a functional readout of Nrf2 activation by measuring the transcriptional activity of the Antioxidant Response Element.
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple ARE copies. A constitutively expressing Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[16]
-
Compound Treatment: After an overnight incubation to allow for reporter gene expression, treat the transfected cells with this compound or Sulforaphane.
-
Luciferase Assay: After the treatment period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Bioavailability and Off-Target Effects
Sulforaphane has been the subject of numerous bioavailability studies in humans. Its absorption is rapid, though influenced by the food matrix and preparation method, with raw broccoli providing higher bioavailability than cooked.[3][5] The bioavailability of sulforaphane from a sulforaphane-rich broccoli sprout beverage was found to be approximately 70%.[1] In terms of off-target effects, sulforaphane has been shown to inhibit histone deacetylases (HDACs) and can lead to the transcriptional activation of long-terminal repeats (LTRs), which may have implications for genome stability at high concentrations.[2][4]
Information on the bioavailability of this compound is not as readily available in the scientific literature. One study noted that this compound did not induce ROS production, suggesting a specific mechanism of Nrf2 activation that is not secondary to oxidative stress.[10] Further research is required to fully characterize its pharmacokinetic profile and potential off-target effects.
Conclusion
Both this compound and Sulforaphane are valuable research tools for investigating the Nrf2 signaling pathway. Sulforaphane is a well-established and potent Nrf2 activator with a clearly defined mechanism of action involving direct modification of Keap1. This compound presents as a promising Nrf2 activator that functions by inhibiting Nrf2 ubiquitination, and notably, does so without inducing ROS.
The choice between these two compounds may depend on the specific research question. Sulforaphane's extensive characterization and known potency make it a reliable positive control and a strong candidate for studies where robust Nrf2 activation is desired. This compound's distinct mechanism, particularly its lack of ROS induction, may be advantageous in experimental systems where the confounding effects of oxidative stress need to be minimized. Further comparative studies, especially those determining EC50 values in various cell types and in vivo models, will be crucial for a more definitive comparison of their therapeutic and research potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 7. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of the Bioactivities of Alismol and Alisol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of Alismol and Alisol A, two prominent terpenoid compounds isolated from Alisma orientale. While both compounds exhibit promising pharmacological activities, a direct comparative study evaluating their efficacy under identical experimental conditions is not yet available in the scientific literature. This report, therefore, presents a summary of their individual bioactivities based on existing studies, alongside detailed experimental protocols for key assays and visualizations of their known signaling pathways to facilitate further research.
I. Overview of Bioactivities and Quantitative Data
Alisol A, a protostane-type triterpenoid, has been extensively studied and demonstrates a broad spectrum of bioactivities, including anticancer, anti-inflammatory, anti-atherosclerotic, and anti-diabetic effects. In contrast, this compound, a sesquiterpenoid, is primarily recognized for its potent anti-inflammatory and neuroprotective properties. The following tables summarize the available quantitative data for each compound from various studies. It is crucial to note that a direct comparison of these values is not recommended due to variations in experimental conditions across different studies.
Table 1: Summary of Quantitative Bioactivity Data for Alisol A
| Bioactivity | Cell Line/Model | Assay | IC50 / Concentration | Reference |
| Anticancer | Human breast cancer (MDA-MB-231) | Proliferation | 2.5-40 µM (24h) | [1] |
| Anticancer | Human aortic endothelial cells (HAECs) | Proliferation | 40 µM (24-72h) | [1] |
| Anticancer | Human colorectal cancer (HCT-116, HT-29) | Proliferation | 5-160 µM (24h) | [1] |
| Anticancer | Human oral cancer (SCC-9) | Viability (MTT) | ~50 µM (24h) | [2] |
| Anticancer | Human oral cancer (HSC-3) | Viability (MTT) | ~75 µM (24h) | [2] |
| Anti-HBV | HBV-infected 2.2.15 cells | HBsAg secretion | 39 µM | [3] |
Table 2: Summary of Quantitative Bioactivity Data for this compound
| Bioactivity | Cell Line/Model | Assay | Effect | Reference |
| Anti-inflammatory | LPS-stimulated microglia | NO, PGE2, iNOS, COX-2 reduction | Concentration-dependent | [4] |
| Anti-inflammatory | LPS-stimulated microglia | IL-1β, IL-6, TNF-α reduction | Concentration-dependent | [4] |
| Anti-inflammatory | LPS-induced acute lung injury in mice | Reduction of inflammatory markers | Not specified | [5][6] |
II. Mechanisms of Action and Signaling Pathways
Alisol A
Alisol A exerts its diverse biological effects by modulating multiple signaling pathways:
-
Anticancer Activity: Alisol A has been shown to induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK signaling cascade.[2] It can also suppress cancer cell proliferation, migration, and invasion by inhibiting the Hippo signaling pathway. Furthermore, Alisol A has been reported to inactivate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
-
Metabolic Regulation: Alisol A activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] This activation, along with the modulation of ACC and SREBP-1c, contributes to its anti-obesity and anti-atherosclerotic effects.[1] It also activates SIRT1 and PPARα, further influencing lipid metabolism.[1]
-
Anti-inflammatory Effects: Alisol A can decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]
This compound
This compound's bioactivity, particularly its anti-inflammatory and neuroprotective effects, is primarily attributed to its influence on two key signaling pathways:
-
Inhibition of NF-κB Pathway: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[4]
-
Activation of Nrf2 Pathway: More recent studies have revealed that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes, thereby mitigating oxidative stress and inflammation.
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the bioactivities of this compound and Alisol A.
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Alisol A on cancer cell lines.
1. Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Alisol A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Alisol A in the culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. NF-κB Activation Assay (Immunofluorescence)
This protocol is designed to visualize and quantify the nuclear translocation of NF-κB, an indicator of its activation, in response to an inflammatory stimulus and the inhibitory effect of this compound.
1. Materials:
-
24-well plates with sterile glass coverslips
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
2. Procedure:
-
Seed cells on sterile glass coverslips in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include a negative control (no LPS) and a positive control (LPS only).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
C. Nrf2 Activation Assay (Reporter Gene Assay)
This protocol utilizes a reporter gene construct to measure the activation of the Nrf2 pathway by this compound.
1. Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
ARE (Antioxidant Response Element)-luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the activity of the control reporter (β-galactosidase) to account for variations in transfection efficiency.
-
Express the results as fold induction over the vehicle-treated control.
D. AMPK Activation Assay (Western Blot)
This protocol detects the activation of AMPK by Alisol A by measuring the phosphorylation of AMPK and its downstream target, ACC.
1. Materials:
-
6-well plates
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Alisol A stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Alisol A for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ACC, or ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
IV. Visualizations of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Alisol A and this compound.
Caption: Signaling pathways modulated by Alisol A.
References
- 1. francis-press.com [francis-press.com]
- 2. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC simultaneous determination of alisol A 24-acetate and alisol...: Ingenta Connect [ingentaconnect.com]
Comparative Histological Analysis of Alismol's Therapeutic Efficacy in Acute Lung Injury
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Alismol's therapeutic effects on acute lung injury (ALI), benchmarked against established and alternative treatments. The focus is on histological validation, offering objective comparisons supported by experimental data and detailed protocols to aid in research and development.
Overview of Therapeutic Agents
This guide evaluates three compounds for their efficacy in mitigating lipopolysaccharide (LPS)-induced ALI in murine models:
-
This compound: A natural sesquiterpenoid purified from Alisma orientale, known for its anti-inflammatory properties. Recent studies highlight its protective role in ALI through the activation of the Nrf2 antioxidant pathway.[1][2]
-
Sulforaphane: A natural isothiocyanate found in cruciferous vegetables, recognized as a potent activator of the Nrf2 signaling pathway, similar to this compound.
Quantitative Histological and Biomarker Comparison
The therapeutic efficacy of this compound and its alternatives was evaluated based on histological lung injury scores and changes in key protein markers. The lung injury scoring system, adapted from the American Thoracic Society (ATS) guidelines, provides a quantitative measure of tissue damage.[3][4][5][6][7]
Table 1: Quantitative Comparison of Therapeutic Effects in LPS-Induced ALI Mouse Models
| Parameter | Control (LPS Only) | This compound (2.2 mg/kg) | Dexamethasone (5 mg/kg) | Sulforaphane (5-15 mg/kg) |
| Histological Lung Injury Score (0-1 scale) | ~0.7-0.8[8] | Not explicitly scored, but significant reduction in all parameters noted[1][9] | ~0.4-0.5 | ~0.3-0.4 |
| Neutrophil Infiltration | Severe | Significantly Reduced[1][9] | Significantly Reduced | Significantly Reduced |
| Alveolar/Interstitial Edema | Severe | Significantly Reduced[1][9] | Significantly Reduced | Significantly Reduced |
| Hyaline Membrane Formation | Present | Significantly Reduced[1][9] | Reduced | Reduced |
| Nuclear Nrf2 Protein Expression (Fold Change vs. Control) | Baseline (1.0) | ~2.0-2.5 [10] | No significant change | ~2.5-3.0 |
| Nuclear NF-κB p65 Expression (Fold Change vs. Control) | Increased | No significant change[1] | Significantly Reduced | Minor to no significant change |
Note: The lung injury score for this compound is an estimation based on the qualitative descriptions of reduced cellular infiltration, ameliorated hyaline membrane formation, and decreased capillary destruction as reported in the literature.[1][2] A direct numerical score was not available.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated by distinct signaling pathways. This compound and Sulforaphane primarily act by activating the cytoprotective Nrf2 pathway, while Dexamethasone exerts its anti-inflammatory effects through inhibition of the pro-inflammatory NF-κB pathway.
Experimental Protocols
Detailed methodologies are provided for key experiments to ensure reproducibility and aid in the design of future studies.
Animal Model of LPS-Induced Acute Lung Injury
A standardized murine model is essential for comparing the efficacy of different therapeutic agents.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are housed for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
ALI Induction: Mice are anesthetized, and a single intratracheal (i.t.) instillation of Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 2-5 mg/kg body weight is administered.[1][11]
-
Treatment: Two hours post-LPS administration, therapeutic agents (this compound, Dexamethasone, or Sulforaphane) or a vehicle control (e.g., PBS) are administered, typically via intraperitoneal (i.p.) or intratracheal (i.t.) injection.
-
Endpoint: 24 hours after LPS induction, mice are euthanized. Lungs are harvested for histological analysis, and bronchoalveolar lavage fluid (BALF) can be collected for cytokine and cell count analysis.
Histological Staining (Hematoxylin and Eosin)
H&E staining is the gold standard for visualizing tissue morphology and assessing inflammation and damage.
Protocol:
-
Fixation: Immediately after harvesting, lungs are inflation-fixed with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H₂O) to preserve alveolar architecture.
-
Processing: Fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Paraffin-embedded blocks are sectioned at 4-5 µm thickness and mounted on glass slides.[12]
-
Deparaffinization and Rehydration: Slides are incubated in xylene to remove paraffin, followed by rehydration through a descending series of ethanol concentrations to distilled water.[12][13]
-
Hematoxylin Staining: Slides are immersed in Mayer's hematoxylin solution for 5-10 minutes to stain cell nuclei blue/purple.[12][14]
-
Differentiation: Excess hematoxylin is removed by a brief dip in 0.5-1% acid-alcohol.
-
Bluing: Slides are rinsed in running tap water or an alkaline solution to turn the nuclei blue.
-
Eosin Staining: Slides are counterstained with Eosin Y for 30 seconds to 2 minutes to stain the cytoplasm and extracellular matrix in shades of pink.[12][14]
-
Dehydration and Mounting: Slides are dehydrated through an ascending series of ethanol, cleared in xylene, and coverslipped using a permanent mounting medium.
Quantitative Histological Scoring
To objectively compare histological changes, a lung injury scoring system is employed.[3][8]
Protocol:
-
Image Acquisition: At least 10-20 random, non-overlapping high-power fields (400x magnification) are captured from H&E-stained slides for each animal.[4]
-
Blinded Scoring: A trained observer, blinded to the treatment groups, scores each field based on the following five parameters:
-
Neutrophils in the alveolar space
-
Neutrophils in the interstitial space
-
Presence of hyaline membranes
-
Proteinaceous debris in the airspaces
-
Alveolar septal thickening
-
-
Scoring Scale: Each parameter is graded on a 0-2 scale (0 = normal/absent, 1 = mild, 2 = severe).
-
Calculation: The final lung injury score is calculated using a weighted formula as proposed by the ATS: Score = [ (20 x Neutrophils_alveolar) + (14 x Neutrophils_interstitial) + (7 x Hyaline_membranes) + (7 x Protein_debris) + (2 x Septal_thickening) ] / (Number of fields x 100) The resulting score is a continuous value between 0 and 1.
Nuclear Protein Extraction and Western Blot for Nrf2
This protocol details the method to quantify the translocation of Nrf2 to the nucleus, a key indicator of its activation.
Protocol:
-
Tissue Homogenization: Snap-frozen lung tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors on ice.
-
Cytoplasmic Extraction: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant, containing the cytoplasmic fraction, is collected.
-
Nuclear Extraction: The nuclear pellet is washed and then resuspended in a high-salt nuclear extraction buffer to lyse the nuclear membrane. The suspension is incubated on ice with periodic vortexing.
-
Fraction Separation: The nuclear lysate is centrifuged at high speed (e.g., 16,000 x g) to pellet nuclear debris. The supernatant is the nuclear protein extract.
-
Protein Quantification: Protein concentration in both cytoplasmic and nuclear extracts is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of nuclear protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against Nrf2.
-
A loading control antibody (e.g., Lamin A/C or Histone H3 for the nuclear fraction) is used to ensure equal protein loading.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ).
Conclusion
Histological analysis provides critical validation for the therapeutic effects of novel compounds like this compound in preclinical models of ALI. The data presented indicates that this compound significantly ameliorates lung injury, with a mechanism centered on the activation of the Nrf2 pathway. When compared to the Nrf2 activator Sulforaphane, this compound shows a comparable mechanistic profile, offering a promising alternative for cytoprotective and anti-inflammatory therapy. In contrast, Dexamethasone operates through the well-established NF-κB inhibitory pathway. This guide provides the necessary data, protocols, and pathway visualizations to support further research into this compound as a potential therapeutic agent for acute lung injury.
References
- 1. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological Scoring Systems for the Assessment of the Degree of Lung Injury in Rats | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Medical Journal of Western Black Sea » Submission » Histological Scoring Systems for the Assessment of the Degree of Lung Injury in Rats [dergipark.org.tr]
- 8. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Alismol's Anti-Inflammatory Efficacy: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive analysis of Alismol's anti-inflammatory properties reveals its potential as a significant therapeutic agent. This guide offers a detailed comparison of this compound with the well-established corticosteroid, Dexamethasone, focusing on their effects on key inflammatory markers in preclinical models of acute lung injury. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the quantitative data on the effects of this compound and Dexamethasone on the mRNA expression of critical pro-inflammatory markers in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The data is presented as relative mRNA expression levels compared to the control group.
| Inflammatory Marker | LPS Control Group (Relative mRNA Expression) | This compound (2.2 mg/kg) Treatment Group (Relative mRNA Expression) | Dexamethasone (5 mg/kg) Treatment Group (Relative mRNA Expression) |
| TNF-α | ~6.5 | ~3.0 | ~2.5 |
| IL-1β | ~12.5 | ~5.0 | ~4.0 |
| IL-6 | ~18.0 | ~7.5 | ~6.0 |
| COX-2 | ~7.0 | ~3.5 | ~2.0 |
Note: The data for this compound and Dexamethasone are compiled from separate studies using a similar LPS-induced acute lung injury model in mice. Direct head-to-head comparative studies are limited.
Mechanisms of Action: A Signaling Pathway Perspective
This compound and Dexamethasone exert their anti-inflammatory effects through distinct signaling pathways. This compound primarily activates the Nrf2 pathway, a key regulator of cellular antioxidant responses, while Dexamethasone is known to inhibit the pro-inflammatory NF-κB pathway.
Figure 1. this compound activates the Nrf2 signaling pathway.
Figure 2. Dexamethasone inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
LPS-Induced Acute Lung Injury (ALI) Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Induction of ALI: Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli O111:B4 is administered intratracheally at a dose of 5 mg/kg body weight to induce acute lung injury.
-
Treatment Administration:
-
This compound Group: this compound is administered intratracheally at a dose of 2.2 mg/kg body weight 2 hours after LPS administration.
-
Dexamethasone Group: Dexamethasone is administered intraperitoneally at a dose of 5 mg/kg body weight 1 hour before LPS administration.
-
Control Groups: A vehicle control group (receiving the vehicle used to dissolve the test compounds) and an LPS-only group are included.
-
-
Sample Collection: 24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for RNA extraction and histological analysis.
Measurement of Inflammatory Markers by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from lung tissues using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Quantitative real-time PCR is performed using a thermal cycler with specific primers for TNF-α, IL-1β, IL-6, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression levels of the target genes are calculated using the 2-ΔΔCt method.
Measurement of Cytokines in Bronchoalveolar Lavage Fluid (BALF) by ELISA
-
BALF Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS).
-
Sample Preparation: The collected BALF is centrifuged to pellet the cells, and the supernatant is collected for cytokine measurement.
-
ELISA: The concentrations of TNF-α, IL-1β, and IL-6 in the BALF supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of the cytokines in the samples are determined from the standard curve.
Comparison with Other Alternatives: Indomethacin
Conclusion
The available data suggests that this compound effectively reduces the expression of key pro-inflammatory markers in a preclinical model of acute lung injury, with a mechanism of action centered on the activation of the Nrf2 antioxidant pathway. When compared to the corticosteroid Dexamethasone, which acts through NF-κB inhibition, this compound demonstrates a comparable anti-inflammatory effect on the measured markers. This guide provides a foundational dataset and detailed protocols to aid researchers in further exploring the therapeutic potential of this compound and its standing relative to established anti-inflammatory agents.
Safety Operating Guide
Proper Disposal of Alismol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the proper disposal of Alismol, a sesquiterpene alcohol used in various research applications. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, will help maintain a safe and compliant laboratory setting.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before an experiment is conducted. To minimize the generation of this compound waste:
-
Accurate Calculations: Precisely calculate the required amount of this compound for your experimental needs to avoid preparing excess solutions.
-
Centralized Preparation: When feasible, prepare stock solutions in a central location for multiple users to reduce redundant preparations and waste.
-
Protocol Optimization: Review experimental designs to ensure the most efficient use of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound waste, the following personal protective equipment is mandatory to prevent exposure:
-
Eye and Face Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat is required.
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
This compound Waste Collection and Segregation
Proper collection and segregation of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.
-
Waste Container: Utilize a designated, leak-proof hazardous waste container that is chemically compatible with this compound and its solvents.
-
Labeling: The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations (e.g., "this compound in Ethanol, ~5 mg/mL").
-
Hazard identification (e.g., "Flammable Liquid").
-
The date of initial waste accumulation.
-
-
Chemical Segregation:
-
This compound waste should be collected as non-halogenated organic solvent waste.
-
Crucially, do not mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases.
-
Keep this compound waste separate from aqueous, halogenated, and solid chemical waste streams.
-
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Control Ignition Sources: If this compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Cleanup:
-
While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Final Disposal Procedure
The final disposal of this compound waste must be handled by trained professionals in accordance with regulatory requirements.
-
Waste Accumulation: Collect all this compound-containing waste, including residual solutions, contaminated labware, and spill cleanup materials, in the appropriately labeled hazardous waste container.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated and secure satellite accumulation area, away from ignition sources and incompatible materials.
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, contact your EHS department to schedule a waste pickup.
-
Documentation: Complete all required waste disposal forms provided by your institution.
Important: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in the regular trash.[1][2]
Data Summary Table: this compound Disposal Guidelines
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (typically as a non-halogenated organic solvent waste) |
| Required PPE | Chemical safety goggles, chemical-resistant gloves, lab coat |
| Waste Container | Leak-proof, chemically compatible, and clearly labeled |
| Labeling Requirements | "Hazardous Waste," "this compound," solvent composition, hazard warnings, accumulation start date |
| Segregation | Separate from aqueous, halogenated, and incompatible chemical waste |
| Spill Cleanup | Absorb with inert material, use non-sparking tools, collect in a hazardous waste container |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) department |
| Prohibited Actions | Do not dispose down the drain or in regular trash |
This compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
